18-Hepe
Description
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYBGFSVUBWMO-UXNZXXPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 18-Hydroxyeicosapentaenoic Acid (18-HEPE) from Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyeicosapentaenoic acid (18-HEPE) is a pivotal intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the E-series resolvins, which play a crucial role in the resolution of inflammation. Derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), this compound is a critical precursor to a cascade of bioactive lipids that actively orchestrate the return to tissue homeostasis following an inflammatory response. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, quantitative aspects, experimental protocols for its study, and its downstream signaling implications.
Core Biosynthesis Pathway
The biosynthesis of this compound from EPA is a multi-enzyme process primarily initiated by the activity of acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 (CYP) monooxygenases. This initial oxidation of EPA at the C-18 position is the rate-limiting step, leading to the formation of 18-hydroperoxyeicosapentaenoic acid (18-HpEPE), which is subsequently reduced to this compound.
Key Enzymes and Reactions
-
Aspirin-Acetylated Cyclooxygenase-2 (COX-2): Aspirin plays a unique role in this pathway. By acetylating a serine residue (Ser-530) in the active site of COX-2, it inhibits the enzyme's cyclooxygenase activity, preventing the formation of prostaglandins. However, this acetylation transforms COX-2 into a lipoxygenase-like enzyme, redirecting its catalytic activity towards the production of 15R-hydroxyeicosatetraenoic acid (15R-HETE) from arachidonic acid and, importantly, 18R- and 18S-HEPE from EPA.[1][2] This "aspirin-triggered" pathway is a key mechanism for the production of pro-resolving lipid mediators.
-
Cytochrome P450 (CYP) Monooxygenases: Certain CYP enzymes, particularly of the CYP2C and CYP2J families, can also catalyze the epoxidation and hydroxylation of EPA to form this compound.[3] This pathway is aspirin-independent and contributes to the basal production of this compound.
-
Peroxidases: The intermediate 18-HpEPE is rapidly reduced to the more stable this compound by cellular peroxidases, such as glutathione peroxidases (GPXs).
The biosynthesis of this compound from EPA is stereoselective, producing both the 18R- and 18S-enantiomers. The ratio of these enantiomers can be influenced by the specific enzymes involved and the cellular context. Aspirin-acetylated COX-2 has been shown to produce both 18R- and 18S-HEPE.[2][4]
Quantitative Data
The following tables summarize the available quantitative data related to the this compound biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Acetylated human COX-2 | Arachidonic Acid | 15R-HETE, 15R-PGs | 3.8 ± 2.8 | 71.6 ± 28.5 (nM/s) | - | - | Vmax for 15R-HETE formation. Kinetic data for EPA as a substrate is not readily available but is expected to be similar. |
| Uninhibited human COX-2 | Arachidonic Acid | PGs | 10.4 ± 2.3 | 206.4 ± 15.8 (nM/s) | - | 0.20 (for PG formation) | For comparison with the acetylated form. |
Note: Specific kinetic data for all enzymes with their respective substrates in the this compound pathway is an area of ongoing research. The provided data for acetylated COX-2 with arachidonic acid offers an approximation.
Table 2: In Vivo Concentrations of this compound
| Condition | Matrix | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) | Total this compound (pg/mL) | Reference(s) |
| Healthy human, baseline | Serum | - | - | 26.4 ± 5.0 | |
| Healthy human + EPA (1g) | Serum | Dominant isomer | - | Elevated | |
| Healthy human + EPA (1g) + Aspirin | Serum | 27.7 ± 7.8 | 56.5 ± 19.0 | Increased ~6-fold |
Experimental Protocols
In Vitro this compound Biosynthesis Assay
This protocol describes the in vitro generation of this compound from EPA using aspirin-acetylated recombinant human COX-2.
Materials:
-
Recombinant human COX-2
-
Aspirin (acetylsalicylic acid)
-
Eicosapentaenoic acid (EPA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Indomethacin (for control)
-
Reducing agent (e.g., stannous chloride or triphenylphosphine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Acetylation of COX-2: Pre-incubate recombinant human COX-2 with a molar excess of aspirin (e.g., 100 µM) in the reaction buffer for a specified time (e.g., 30 minutes) at 37°C to ensure complete acetylation. A control reaction with indomethacin can be included to confirm COX-2 specific activity.
-
Enzymatic Reaction: Initiate the reaction by adding EPA (e.g., 10-50 µM) to the acetylated COX-2 solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Reduction: Stop the reaction by adding a low pH buffer or organic solvent. Reduce the hydroperoxy intermediates (18-HpEPE) to their corresponding hydroxyl derivatives (this compound) by adding a reducing agent.
-
Extraction: Acidify the sample to pH ~3.5 and extract the lipids using an organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the lipid extract using a C18 SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent in water, and elute with methanol or ethyl acetate.
-
LC-MS/MS Analysis: Analyze the purified extract by chiral LC-MS/MS to separate and quantify the 18R- and 18S-HEPE enantiomers.
Extraction and Quantification of this compound from Plasma
This protocol outlines the extraction and analysis of this compound from plasma samples.
Materials:
-
Plasma sample
-
Internal standard (e.g., d8-18-HEPE)
-
Methanol
-
C18 SPE cartridge
-
Solvents for SPE (methanol, water, hexane)
-
LC-MS/MS system with a chiral column
Procedure:
-
Sample Preparation: To 1 mL of plasma, add an internal standard and 2 volumes of cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Wash with 5 mL of hexane to remove neutral lipids.
-
Elute the this compound with 5 mL of methyl formate or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Chiral LC-MS/MS Analysis:
-
Column: Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar) for the separation of 18R- and 18S-HEPE.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of hexane and isopropanol with a small amount of a modifier like acetic acid. For reversed-phase chiral separation, a mixture of water, acetonitrile, and methanol with a modifier is used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transitions for this compound are typically m/z 317 -> 259 and 317 -> 171.
-
Signaling Pathways and Downstream Effects
This compound is not merely a biosynthetic intermediate; it also exhibits biological activity and is a crucial precursor to the E-series resolvins.
Conversion to E-Series Resolvins
The primary fate of this compound is its conversion to resolvins of the E series through the action of lipoxygenases (LOX).
-
5-Lipoxygenase (5-LOX): In leukocytes, 5-LOX oxygenates this compound at the C-5 position to form 5-hydroperoxy-18-HEPE. This intermediate can then be converted to Resolvin E2 (RvE2) or further processed.
-
Leukotriene A4 Hydrolase (LTA4H): The 5-hydroperoxy intermediate can be converted to an epoxide, 5(6)-epoxy-18-HEPE. LTA4H then catalyzes the hydrolysis of this epoxide to form Resolvin E1 (RvE1).
-
12/15-Lipoxygenase (12/15-LOX): This enzyme can act on this compound to produce Resolvin E3 (RvE3).
Direct Signaling Actions of this compound
While much of the biological activity of this compound is attributed to its conversion to resolvins, there is emerging evidence for its direct signaling roles. This compound has been shown to have anti-inflammatory and pro-resolving effects in its own right. The specific receptors through which this compound exerts these direct effects are still under investigation, but potential candidates include G-protein coupled receptors (GPCRs). For instance, other lipid mediators have been shown to interact with receptors like GPR110, though a direct link to this compound is yet to be firmly established.
Visualizations
This compound Biosynthesis Pathway from EPA
Caption: Overview of the this compound biosynthesis pathway from EPA.
Experimental Workflow for this compound Analysis
References
- 1. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of EPA to 18-HEPE: A Technical Guide for Researchers
An in-depth exploration of the biochemical pathways, experimental methodologies, and quantitative analysis of 18-hydroxyeicosapentaenoic acid (18-HEPE) production from eicosapentaenoic acid (EPA), a critical step in the biosynthesis of pro-resolving lipid mediators.
This technical guide provides a comprehensive overview of the enzymatic conversion of eicosapentaenoic acid (EPA) to 18-hydroxyeicosapentaenoic acid (this compound), a pivotal precursor to the E-series resolvins, which are potent specialized pro-resolving mediators (SPMs) involved in the resolution of inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their therapeutic potential.
Introduction to this compound and its Significance
This compound is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid EPA. Its formation is a critical initial step in the biosynthesis of E-series resolvins (e.g., Resolvin E1, E2, and E3), which play a crucial role in actively resolving inflammation and promoting tissue homeostasis.[1][2] The enzymatic production of this compound is primarily mediated by two key enzyme families: aspirin-acetylated cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) monooxygenases.[1][3] Understanding the nuances of these enzymatic conversions is paramount for developing novel therapeutic strategies targeting inflammatory diseases.
Key Enzymatic Pathways for this compound Synthesis
The conversion of EPA to this compound can occur through several enzymatic routes, each with distinct characteristics and yielding specific stereoisomers of this compound (18R-HEPE and 18S-HEPE).
Aspirin-Acetylated COX-2 Pathway
Aspirin's anti-inflammatory properties extend beyond the inhibition of pro-inflammatory prostaglandins. Acetylation of COX-2 by aspirin alters its catalytic activity, transforming it into a lipoxygenase-like enzyme.[4] This aspirin-triggered pathway preferentially converts EPA to 18R-HEPE. This process is a key example of pharmacologically induced redirection of metabolic pathways toward the production of pro-resolving mediators. Notably, selective COX-2 inhibitors block this production of this compound.
Cytochrome P450 (CYP) Monooxygenase Pathway
Various isoforms of cytochrome P450 enzymes are capable of metabolizing EPA to this compound. Members of the CYP1A, 2C, 2J, and 4A subfamilies in humans and rats have been shown to produce 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), a precursor that can be further metabolized to this compound. Specifically, human CYP2J2 and several mouse CYP isoforms (Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18) have been identified to be involved in the omega-3 epoxidation of EPA. The CYP-mediated pathway can contribute to the basal production of this compound and other EPA-derived metabolites.
Engineered Lipoxygenases (LOX)
Recent advancements in enzyme engineering have led to the development of lipoxygenases with altered positional specificity. For instance, 15R- and 15S-lipoxygenases have been engineered into 18R- and 18S-LOXs, respectively. These engineered enzymes can directly convert EPA to 18R-HEPE and 18S-HEPE with high efficiency, offering a promising avenue for the biotechnological production of these valuable lipid mediators.
Quantitative Data on this compound Production
The following tables summarize key quantitative data from various studies on the enzymatic conversion of EPA to this compound.
| Condition | This compound Isomer | Concentration / Yield | Source |
| Human serum (baseline) | Total this compound | 26.4 ± 5.0 pg/ml | |
| Human serum (after 1g EPA intake) | 18R-HEPE | Dominant isomer | |
| Human serum (EPA + aspirin) | 18S-HEPE | 56.5 ± 19.0 pg/ml (increased from 27.7 ± 7.8 pg/ml with EPA alone) | |
| E. coli expressing engineered 18R-LOX | 18R-HEPE | 2.0 mM (641 mg/L) from 4.0 mM EPA in 20 min | |
| E. coli expressing engineered 18S-LOX | 18S-HEPE | 1.8 mM (577 mg/L) from 3.0 mM EPA in 20 min | |
| Human plasma (after EPA ethyl ester intake) | Total this compound | 149.0 ± 12.7 pg/ml (increased from 95.6 ± 23.7 pg/ml) |
Experimental Protocols
This section outlines generalized methodologies for key experiments related to the enzymatic conversion of EPA to this compound.
In Vitro Conversion of EPA to this compound using Recombinant Enzymes
Objective: To assess the capacity of a specific enzyme (e.g., aspirin-acetylated COX-2, CYP isoform, or engineered LOX) to convert EPA to this compound.
Materials:
-
Recombinant enzyme (e.g., human recombinant COX-2, CYP450, or engineered LOX)
-
Eicosapentaenoic acid (EPA)
-
Aspirin (for COX-2 acetylation)
-
Reaction buffer (specific to the enzyme, e.g., Tris-HCl, phosphate buffer)
-
Cofactors (e.g., NADPH for CYP enzymes)
-
Organic solvent for extraction (e.g., methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)
Procedure:
-
Enzyme Preparation: If using COX-2, pre-incubate the enzyme with aspirin to achieve acetylation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme, and any necessary cofactors.
-
Substrate Addition: Add EPA to initiate the reaction. The final concentration of EPA will depend on the specific experiment and enzyme kinetics.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent like methanol, which also serves to precipitate proteins.
-
Extraction: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant and perform solid-phase extraction to purify the lipid mediators.
-
Analysis: Analyze the extracted lipids using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound. Chiral chromatography can be used to separate 18R- and 18S-HEPE isomers.
Cell-Based Assay for this compound Production
Objective: To measure the production of this compound by intact cells (e.g., endothelial cells, macrophages) in response to specific stimuli.
Materials:
-
Cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Eicosapentaenoic acid (EPA)
-
Stimulus (e.g., aspirin, inflammatory cytokines)
-
Phosphate-buffered saline (PBS)
-
Organic solvent for extraction (e.g., methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells to a desired confluency in appropriate culture vessels.
-
Stimulation: Pre-treat the cells with the stimulus (e.g., aspirin) for a specified duration.
-
Substrate Addition: Add EPA to the cell culture medium.
-
Incubation: Incubate the cells for a defined period to allow for the conversion of EPA.
-
Sample Collection: Collect the cell culture supernatant.
-
Extraction: Add cold methanol to the supernatant to precipitate proteins and extract the lipid mediators.
-
Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the levels of this compound.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound synthesis and its downstream signaling.
Caption: Enzymatic pathways for the conversion of EPA to this compound.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: Downstream conversion of this compound to E-series resolvins and their biological effects.
Biological Activities and Downstream Signaling of this compound
This compound itself exhibits biological activity, including the ability to reduce polymorphonuclear neutrophil (PMN) transendothelial migration. However, its primary role is as a precursor to the more potent E-series resolvins. The conversion of this compound to RvE1 and RvE2 is mediated by 5-lipoxygenase (5-LOX), while 12/15-lipoxygenase can convert this compound to RvE3. These resolvins then act on specific G protein-coupled receptors, such as ChemR23 and BLT1, to orchestrate the resolution of inflammation by, for example, inhibiting neutrophil infiltration, stimulating macrophage phagocytosis of apoptotic cells, and reducing pro-inflammatory cytokine production.
Conclusion
The enzymatic conversion of EPA to this compound represents a critical control point in the body's ability to resolve inflammation. A thorough understanding of the enzymes involved, their regulation, and the stereochemistry of the products is essential for the development of novel therapeutics that can harness the power of pro-resolving lipid mediators. This guide provides a foundational overview of the core technical aspects of this compound synthesis and analysis, serving as a valuable resource for researchers in the field. Further investigation into the specific kinetics and regulation of these enzymatic pathways will undoubtedly uncover new opportunities for therapeutic intervention in a wide range of inflammatory diseases.
References
- 1. Comprehensive analysis of the mouse cytochrome P450 family responsible for omega-3 epoxidation of eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fish Oil Containing Pro-Resolving Mediators Enhances the Antioxidant System and Ameliorates LPS-Induced Inflammation in Human Bronchial Epithelial Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]
18-HEPE: A Novel Regulator of Glucose Homeostasis in Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The escalating global prevalence of obesity and its associated metabolic disorders, particularly type 2 diabetes, has spurred intensive research into novel therapeutic strategies. Among the promising avenues of investigation is the role of specialized pro-resolving mediators (SPMs), a class of lipid molecules derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. 18-Hydroxyeicosapentaenoic acid (18-HEPE), a key metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a significant regulator of glucose homeostasis, particularly in the context of obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Attenuation of Inflammation and PPARγ Activation
Obesity is characterized by a state of chronic, low-grade inflammation in metabolic tissues, including adipose tissue, which is a major contributor to the development of insulin resistance. This compound exerts its beneficial effects on glucose homeostasis primarily by promoting the resolution of this inflammation. Evidence suggests that the production of this compound is deficient in the inflamed adipose tissue of obese individuals[1].
A central mechanism through which this compound is thought to improve insulin sensitivity is via the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism and is a well-established target for insulin-sensitizing drugs. Activation of PPARγ in adipocytes leads to the transcriptional regulation of a suite of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.
Signaling Pathways Modulated by this compound
While direct high-affinity binding of this compound to a specific cell surface receptor for glucose regulation remains to be fully elucidated, its downstream effects converge on key signaling pathways that are crucial for glucose metabolism: the PI3K/Akt and AMPK pathways.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is the primary pathway activated by insulin to mediate its metabolic effects. Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt. Activated (phosphorylated) Akt then promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and adipose cells. This process is essential for the uptake of glucose from the bloodstream. While direct activation of this pathway by this compound is still under investigation, its anti-inflammatory and PPARγ-agonist activities are known to enhance the sensitivity of this pathway to insulin.
Figure 1: this compound's indirect enhancement of PI3K/Akt signaling.
The AMPK Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. It is activated in response to a low cellular energy state (high AMP:ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP. Activation of AMPK in skeletal muscle and adipose tissue can also promote GLUT4 translocation to the plasma membrane, independent of insulin signaling. The anti-inflammatory effects of this compound may contribute to a cellular environment that is more conducive to AMPK activation, thereby promoting glucose uptake.
Figure 2: this compound's potential influence on the AMPK pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and related EPA metabolites on key parameters of glucose homeostasis as reported in preclinical studies.
Table 1: Effects on Glucose and Insulin Levels in Obese Mouse Models
| Treatment | Model | Dosage | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Reference |
| EPA (precursor to this compound) | High-Fat Diet-induced obese mice | 1% of diet | 13 weeks | ↓ | ↓ | [1] |
| Resolvin E1 (downstream of this compound) | db/db mice | 300 ng/mouse | 4 days | ↓ | Not Reported | [1] |
Table 2: Effects on Gene Expression in Adipose Tissue
| Treatment | Cell/Tissue Type | Key Genes | Fold Change | Reference |
| EPA (precursor to this compound) | Adipose tissue of obese mice | Adiponectin | ↑ | [2] |
| EPA (precursor to this compound) | Adipose tissue of obese mice | TNF-α | ↓ | |
| EPA (precursor to this compound) | Adipose tissue of obese mice | IL-6 | ↓ |
Table 3: Effects on Protein Phosphorylation
| Treatment | Cell/Tissue Type | Protein | Change in Phosphorylation | Reference |
| Adropin (improves glucose homeostasis) | T2D mice | Akt | ↑ | |
| aP2 inhibitor (improves insulin sensitivity) | ob/ob mice | Akt (Ser473) | ↑ |
Note: Direct quantitative data for this compound on these specific parameters is still emerging. The data presented for EPA and downstream mediators provides a strong rationale for the expected effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on glucose homeostasis.
High-Fat Diet-Induced Obesity Mouse Model
Figure 3: Workflow for inducing obesity in a mouse model.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: After a one-week acclimatization period on a standard chow diet, mice are randomly assigned to either a high-fat diet (HFD; e.g., 60% of calories from fat) or a control low-fat diet (LFD; e.g., 10% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
This compound Administration: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. A typical dosage for i.p. injection might range from 1 to 10 µg per mouse, administered daily or every other day for a specified treatment period (e.g., 2-4 weeks). The vehicle control should be the solvent used to dissolve this compound (e.g., saline containing a small percentage of ethanol).
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted overnight (12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Glucose Administration: A 20% glucose solution is administered via i.p. injection at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: Human insulin is administered via i.p. injection at a dose of 0.75 U/kg body weight.
-
Blood Sampling: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Western Blot Analysis for Protein Phosphorylation
Figure 4: General workflow for Western blot analysis.
-
Tissue/Cell Lysis: Tissues (e.g., epididymal adipose tissue, skeletal muscle) or cells are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-AMPKα (Thr172), and total AMPKα (typically at a 1:1000 dilution in 5% BSA/TBST).
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system. The relative expression of target genes is normalized to a housekeeping gene (e.g., β-actin or GAPDH) using the 2-ΔΔCt method.
-
Primer Sequences (Mouse):
-
GLUT4 (Slc2a4): Fwd: 5'-GGCATGGGTGTCTAAAGACC-3', Rev: 5'-TGGTCATAGGCACCTTCTGA-3'
-
PPARγ (Pparg): Fwd: 5'-GGAAGACCACTCGCATTCCTT-3', Rev: 5'-GTAATCAGCAACCATTGGGTC-3'
-
Adiponectin (Adipoq): Fwd: 5'-GATGGCAGAGATGGCACCC-3', Rev: 5'-TTCCTTCGTCAGATCCATGACT-3'
-
TNF-α (Tnf): Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'
-
IL-6 (Il6): Fwd: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Rev: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
This compound represents a promising endogenous mediator with the potential to improve glucose homeostasis in the context of obesity. Its primary mechanisms of action appear to involve the resolution of chronic inflammation and the activation of the nuclear receptor PPARγ, which in turn enhances insulin sensitivity. These actions likely lead to improved signaling through the PI3K/Akt and AMPK pathways, resulting in increased glucose uptake by peripheral tissues. Further research is warranted to fully elucidate the direct molecular targets of this compound and to translate these preclinical findings into effective therapeutic strategies for metabolic diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.
References
18-Hydroxyeicosapentaenoic Acid (18-HEPE): A Comprehensive Technical Guide to its Distribution and Function in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyeicosapentaenoic acid (18-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a key precursor to the E-series resolvins, potent specialized pro-resolving mediators (SPMs), this compound plays a critical role in the resolution of inflammation and maintenance of tissue homeostasis. This technical guide provides an in-depth overview of the distribution of this compound across various biological tissues, its signaling pathways, and detailed experimental protocols for its quantification and analysis.
Quantitative Distribution of this compound in Biological Tissues
The concentration of this compound varies significantly across different biological tissues and is influenced by factors such as diet, particularly EPA supplementation, and underlying physiological or pathological conditions. The following table summarizes the reported quantitative levels of this compound in various human and murine tissues.
| Biological Tissue | Species | Condition | This compound Concentration | Citation |
| Plasma | Human | Healthy volunteers, no EPA supplementation | 95.6 ± 23.7 pg/mL | [1] |
| Human | Healthy volunteers, after 14 days of EPA supplementation (2,700 mg/day) | 149.0 ± 12.7 pg/mL | [1] | |
| Heart | Mouse | Fat-1 transgenic (high n-3 PUFA) | Significantly increased compared to wild-type | [1][2] |
| Liver | Mouse | High-fat diet-induced obesity | Strongly diminished | [3] |
| White Adipose Tissue | Mouse | High-fat diet-induced obesity | Strongly diminished | |
| Cerebrospinal Fluid (CSF) | Human | Healthy | PE(38:6e; 18:0p/20:5) containing eicosapentaenoic acid was detected, but specific this compound levels were not quantified. | |
| Skeletal Muscle | Mouse | Not specified | All 14 target lipid mediators including EPA metabolites were successfully detected and quantified. |
Signaling Pathways of this compound
This compound is a pivotal intermediate in the biosynthesis of E-series resolvins, which are critical for orchestrating the resolution of inflammation. The metabolic cascade begins with the enzymatic conversion of EPA.
Biosynthesis of this compound and its Conversion to Resolvins
The initial conversion of EPA to this compound can be catalyzed by cyclooxygenase-2 (COX-2) under acetylated conditions (e.g., by aspirin) or by cytochrome P450 enzymes. Once formed, this compound serves as a substrate for various lipoxygenases (LOX) to produce different resolvins.
Anti-Inflammatory Signaling of this compound and its Metabolites
This compound and its downstream resolvins exert potent anti-inflammatory and pro-resolving effects through various mechanisms. These include inhibiting the production of pro-inflammatory cytokines and reducing neutrophil infiltration. The actions of resolvins are often mediated through specific G-protein coupled receptors (GPCRs). For instance, Resolvin E1 (RvE1) binds to ChemR23 and BLT1 receptors to mediate its anti-inflammatory effects.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. This compound, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload-induced maladaptive cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Extraction of 18-HEPE from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 18-hydroxyeicosapentaenoic acid (18-HEPE) from plasma samples. This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) and serves as a precursor to the E-series resolvins, which play a crucial role in the resolution of inflammation.[1][2] Accurate quantification of this compound in plasma is essential for studying its physiological and pathological roles.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound in plasma following solid-phase extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.03 - 58.84 ng/mL | [3] |
| Limit of Detection (LOD) | 0.01 - 17.65 ng/mL | [3] |
| Recovery | >80% (for general oxylipin panels) | [4] |
| Linearity (R²) | >0.99 |
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound from plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound extraction.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of oxylipins in human plasma.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate amount of internal standard solution.
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 1.2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol in water.
-
Vortex to ensure the residue is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
This compound Signaling Pathway
This compound is a key intermediate in the biosynthesis of E-series resolvins, which are potent specialized pro-resolving mediators (SPMs). The following diagram illustrates the conversion of this compound to Resolvin E1 (RvE1) and Resolvin E2 (RvE2) and their subsequent anti-inflammatory actions.
Caption: this compound to Resolvin E biosynthesis and action.
Disclaimer: This protocol provides a general guideline. Optimization of the SPE procedure, including the choice of sorbent and solvent volumes, may be necessary for specific applications and matrices. It is recommended to validate the method in your laboratory to ensure desired performance characteristics.
References
Application Note and Protocol: Chiral Separation of 18R-HEPE and 18S-HEPE Isomers
Introduction
18-hydroxyeicosapentaenoic acid (18-HEPE) is a key bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It exists as two main stereoisomers, 18R-HEPE and 18S-HEPE, which serve as precursors to the E-series resolvins, potent specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. The stereochemistry of this compound dictates the subsequent biosynthetic pathway and the specific resolvin formed. Therefore, the accurate chiral separation and quantification of 18R-HEPE and 18S-HEPE are critical for researchers in inflammation, immunology, and drug development to understand the distinct roles of these isomers and their downstream metabolites in health and disease.
This application note provides a detailed protocol for the chiral separation of 18R-HEPE and 18S-HEPE using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a technique that offers high sensitivity and stereoselectivity.[1]
Overview of the Method
The method described herein utilizes a chiral stationary phase (CSP) to achieve baseline separation of the 18R- and 18S-HEPE enantiomers.[1][2] Reversed-phase chromatography is commonly employed, allowing for direct analysis of biological samples with minimal derivatization.[1] Detection is typically performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[1]
Materials and Reagents
-
Standards: 18R-HEPE and 18S-HEPE authentic standards
-
Internal Standard: Deuterated analog of HEPE (e.g., this compound-d8)
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and acetic acid
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges for sample preparation
-
Biological Matrix: Human serum, plasma, or cell culture supernatant
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
Biological samples require extraction and purification to remove interfering substances prior to LC-MS/MS analysis.
-
Spike Internal Standard: Add the deuterated internal standard to the biological sample.
-
Condition SPE Column: Wash the C18 SPE column with 3 mL of methanol followed by equilibration with 3 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE column.
-
Wash: Wash the column with 10% methanol in water to remove polar impurities.
-
Elute: Elute the HEPE isomers with 1 mL of methanol.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase.
Chiral HPLC-MS/MS Analysis
The following table summarizes the key parameters for the chiral separation of 18R-HEPE and 18S-HEPE.
| Parameter | Recommended Conditions |
| HPLC System | Agilent HP1100 system or equivalent |
| Chiral Column | Chiralpak AD-RH, 150 mm x 2.1 mm, 5 µm |
| Mobile Phase A | Water with 0.01% Acetic Acid |
| Mobile Phase B | Methanol with 0.01% Acetic Acid |
| Gradient | 95% B to 100% B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 317 -> 259 for this compound |
Data Presentation
The following table presents representative quantitative data for 18R-HEPE and 18S-HEPE levels in human serum under different conditions, as reported in the literature.
| Condition | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) | Reference |
| Baseline (no supplementation) | Low / Undetectable | 26.4 ± 5.0 | |
| EPA Supplementation | Dominant isomer | 27.7 ± 7.8 | |
| EPA + Aspirin Supplementation | Increased | 56.5 ± 19.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation and analysis of this compound isomers from biological samples.
Caption: Workflow for Chiral Separation of this compound Isomers.
Biosynthetic and Signaling Pathway
The following diagram depicts the biosynthetic pathway of 18R-HEPE and 18S-HEPE from EPA and their subsequent conversion to E-series resolvins, which exert pro-resolving effects through specific G-protein coupled receptors.
Caption: Biosynthesis and Signaling of this compound Isomers.
Conclusion
The ability to accurately separate and quantify 18R-HEPE and 18S-HEPE is essential for advancing our understanding of inflammation resolution. The protocol outlined in this application note provides a robust and sensitive method for the chiral analysis of these important lipid mediators. By utilizing chiral HPLC coupled with tandem mass spectrometry, researchers can effectively investigate the distinct biological roles of each stereoisomer and their potential as therapeutic targets for inflammatory diseases.
References
Application Notes and Protocols for Lipid Mediator Metabolomics: 18-HEPE Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxyeicosapentaenoic acid (18-HEPE) is a crucial bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a key precursor to the E-series resolvins, potent specialized pro-resolving mediators (SPMs), this compound plays a significant role in the resolution of inflammation, making it a molecule of great interest in physiology and pharmacology.[1][2] Accurate and robust profiling of this compound is essential for understanding its biological functions and for the development of novel therapeutics targeting inflammatory diseases. This document provides detailed application notes and protocols for the targeted metabolomic profiling of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
This compound is enzymatically generated from EPA. One major pathway involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which shifts its catalytic activity to produce 18R-HEPE.[1][2] This aspirin-triggered biosynthesis is a key mechanism for the anti-inflammatory effects of aspirin. Both 18R-HEPE and its stereoisomer 18S-HEPE can be further metabolized by lipoxygenases (LOX) to generate E-series resolvins, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2).[1] These resolvins then act on specific G-protein coupled receptors, such as ChemR23 and BLT1, to orchestrate pro-resolving activities, including reducing neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and bacteria, and modulating cytokine production.
Below is a diagram illustrating the biosynthetic pathway of this compound and its conversion to E-series resolvins.
Caption: Biosynthesis of this compound and its role in inflammation resolution.
Quantitative Data of this compound in Biological Samples
The following tables summarize reported concentrations of this compound in various human and murine biological samples, providing a reference for expected physiological and pathological levels.
Table 1: this compound Concentrations in Human Plasma/Serum
| Condition | Sample Type | This compound Concentration (pg/mL) | Reference |
| Healthy Subjects (baseline) | Serum | 26.4 ± 5.0 | |
| Healthy Subjects + EPA (1g) | Serum | 27.7 ± 7.8 (18S-HEPE) | |
| Healthy Subjects + EPA (1g) + Aspirin | Serum | 56.5 ± 19.0 (18S-HEPE) | |
| Healthy Subjects + Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil | Plasma | Significant increase post-supplementation |
Table 2: this compound in Murine Models
| Model | Tissue/Fluid | Condition | This compound Level | Reference |
| Zymosan-induced Peritonitis | Peritoneal Lavage | Vehicle | Not specified | |
| Zymosan-induced Peritonitis | Peritoneal Lavage | 18R-HEPE (2.5 µg) | Significantly reduced neutrophil infiltration | |
| Pressure Overload-induced Cardiac Remodeling | Heart Tissue | Fat-1 Transgenic Mice | Enriched |
Experimental Protocols
A robust and sensitive method for the quantification of this compound and other lipid mediators involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.
Experimental Workflow
The general workflow for this compound profiling is depicted below.
Caption: General workflow for this compound metabolomic analysis.
Detailed Methodologies
1. Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for lipid mediator profiling.
-
Materials:
-
Biological sample (e.g., 1 mL plasma or serum, homogenized tissue)
-
Deuterated internal standard (e.g., this compound-d8)
-
Methanol (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Hexane
-
Methyl formate
-
Water (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw biological samples on ice.
-
To 1 mL of sample, add a known amount of deuterated internal standard (e.g., this compound-d8) to allow for absolute quantification and to account for sample loss during extraction.
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elute the lipids with 1 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
2. LC-MS/MS Analysis
This is a representative LC-MS/MS method. Parameters should be optimized for the specific instrumentation used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Kinetex 2.6 µm Polar C18, 100 x 3.0 mm). For stereoisomer separation (18R vs. 18S), a chiral column is required.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. For example, 0-2 min, 50% B; 2-15 min, 50-95% B; 15-18 min, 95% B; 18-18.1 min, 95-50% B; 18.1-20 min, 50% B.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is optimal for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 317 -> Product ion (Q3) m/z 259. Additional confirmatory transitions can be used.
-
This compound-d8 (Internal Standard): The transition will be shifted according to the mass of the isotope label.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).
-
3. Data Analysis and Quantification
-
Software: Use the instrument manufacturer's software for data acquisition and processing.
-
Quantification:
-
Generate a standard curve using a series of known concentrations of an this compound analytical standard, spiked with the same amount of internal standard as the samples.
-
Integrate the peak areas for the this compound and the internal standard MRM transitions in both the standards and the samples.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the standards to create a calibration curve.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the accurate and sensitive profiling of this compound. By employing these protocols, researchers can gain valuable insights into the role of this critical lipid mediator in health and disease, paving the way for the development of novel therapeutic strategies that target the resolution of inflammation. Careful optimization of the extraction and LC-MS/MS parameters for the specific biological matrix and instrumentation is crucial for achieving high-quality, reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: 18-HEPE Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 18-hydroxyeicosapentaenoic acid (18-HEPE) standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
A1: this compound standards are typically supplied in a solution, such as ethanol. For long-term storage, it is recommended to store the standard at -20°C. Under these conditions, the product should be stable for at least two years. To prevent lipid oxidation, it is advisable to store the standard under an inert gas like argon or nitrogen.
Q2: How should I handle the this compound standard upon receiving it?
A2: The this compound standard is typically shipped on wet ice. Upon receipt, it should be stored immediately at the recommended temperature of -20°C.
Q3: Can I store the this compound standard at -80°C?
A3: While storage at -20°C is sufficient for long-term stability, storing at -80°C is also acceptable and may provide additional protection against degradation, especially for neat standards or after reconstitution in other solvents.
Q4: How many freeze-thaw cycles can the this compound standard tolerate?
A4: To maintain the integrity of the standard, it is best to minimize freeze-thaw cycles. After opening, it is recommended to aliquot the standard into smaller, single-use vials to avoid repeated warming and cooling, which can accelerate degradation.
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in a variety of organic solvents. The table below summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | Miscible |
| DMSO | Miscible |
| DMF | Miscible |
| 0.1 M Na2CO3 | 2 mg/ml |
| PBS (pH 7.2) | 0.8 mg/ml |
Q6: How do I prepare a working solution of this compound for cell culture experiments?
A6: To prepare a working solution for cell-based assays, first prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability. A vehicle control with the same final solvent concentration should always be included in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound standards.
LC-MS/MS Analysis
Issue 1: Poor peak shape (tailing, fronting, or splitting) in the chromatogram.
-
Possible Cause:
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Solvent: The injection solvent is significantly stronger than the mobile phase.
-
Column Contamination: Buildup of matrix components on the column.
-
Secondary Interactions: Interaction of the analyte with active sites on the silica-based column.
-
-
Solution:
-
Dilute the sample before injection.
-
Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
-
Use a guard column and appropriate sample clean-up procedures like solid-phase extraction (SPE).
-
Consider adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape for acidic analytes like this compound.
-
Issue 2: Inconsistent retention times.
-
Possible Cause:
-
Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation.
-
Temperature Fluctuations: Variations in the column oven temperature.
-
Column Degradation: Loss of stationary phase over time.
-
System Leaks: Leaks in the LC system can cause pressure and flow rate fluctuations.
-
-
Solution:
-
Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Ensure the column oven is functioning correctly and maintaining a stable temperature.
-
Use a column with good stability and replace it when performance degrades.
-
Regularly check for and repair any leaks in the system.
-
Issue 3: Low signal intensity or no peak detected.
-
Possible Cause:
-
Degradation of this compound: The standard may have degraded due to improper storage or handling.
-
Ion Suppression: Matrix components in the sample can interfere with the ionization of this compound in the mass spectrometer source.
-
Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal for this compound.
-
Sample Loss During Preparation: Adsorption of the analyte to plasticware or incomplete extraction.
-
-
Solution:
-
Use a fresh aliquot of the standard. Prepare working solutions fresh daily.
-
Implement a robust sample preparation method, such as SPE, to remove interfering substances.
-
Optimize the MS/MS parameters for this compound. A common transition for this compound is m/z 317 > 259[1].
-
Use low-adsorption polypropylene tubes and glassware for sample handling. The use of a suitable internal standard can help account for sample losses.
-
Issue 4: Difficulty in separating this compound from its isomers.
-
Possible Cause:
-
Co-elution: Structural isomers of HEPE have very similar physicochemical properties and may co-elute on standard C18 columns.
-
-
Solution:
-
Optimize the chromatographic method by using a longer column, a shallower gradient, or a different stationary phase (e.g., a column designed for lipidomics).
-
Chiral chromatography may be necessary to separate enantiomers (18R-HEPE and 18S-HEPE).
-
Cell-Based Assays
Issue 1: No observable effect of this compound on cells.
-
Possible Cause:
-
Degradation in Media: this compound may be unstable in the cell culture medium over the course of the experiment.
-
Low Bioavailability: The compound may not be effectively reaching its cellular target.
-
Incorrect Concentration: The concentration used may be too low to elicit a response.
-
-
Solution:
-
Minimize the time the compound is in the culture medium before analysis. Consider performing a time-course experiment to assess stability.
-
Ensure proper dissolution of this compound in the media. The use of a carrier protein like BSA can sometimes improve the stability and delivery of fatty acids in cell culture.
-
Perform a dose-response experiment to determine the optimal concentration. Concentrations in the nanomolar to low micromolar range have been shown to be effective in some cell types[1][2].
-
Issue 2: Cell toxicity observed.
-
Possible Cause:
-
Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the this compound may be too high.
-
High Concentration of this compound: At high concentrations, some fatty acids can be cytotoxic.
-
-
Solution:
-
Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1% for most solvents). Always include a vehicle control.
-
Perform a dose-response curve to identify the optimal, non-toxic working concentration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a Primary Stock Solution:
-
The this compound standard is typically supplied in ethanol at a concentration of 100 µg/ml. This is your primary stock solution.
-
-
Prepare an Intermediate Stock Solution:
-
Under sterile conditions, dilute the primary stock solution in sterile, anhydrous ethanol or DMSO to a convenient intermediate concentration (e.g., 1 mM).
-
Store this intermediate stock at -20°C or -80°C in small aliquots.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the intermediate stock solution.
-
Dilute the intermediate stock solution in your pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 nM working solution, you would perform a 1:10,000 dilution of a 1 mM intermediate stock.
-
Vortex the final working solution gently to ensure homogeneity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of the solvent used for the final dilution (e.g., ethanol or DMSO) to an equal volume of cell culture medium.
-
Protocol 2: Macrophage Activation Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental question.
-
Cell Seeding:
-
Seed macrophages (e.g., primary bone marrow-derived macrophages or a cell line like J774A.1) in a suitable culture plate at the desired density.
-
Allow the cells to adhere and recover overnight.
-
-
Cell Treatment:
-
Prepare the this compound working solution and vehicle control as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
If studying the effect of this compound on inflammatory responses, you may co-treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4-24 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
After incubation, collect the cell culture supernatant to measure the secretion of cytokines (e.g., IL-6, TNF-α) by ELISA or other immunoassays.
-
The cells can be lysed to analyze gene expression by RT-qPCR or protein expression by Western blot.
-
Signaling Pathway
This compound is a key intermediate in the biosynthesis of E-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. The pathway begins with the omega-3 fatty acid, eicosapentaenoic acid (EPA).
Caption: Biosynthesis of this compound and E-series resolvins from EPA.
References
Technical Support Center: Minimizing Auto-oxidation of 18-HEPE
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the auto-oxidation of 18-Hydroxyeicosapentaenoic acid (18-HEPE) during sample preparation. Given that this compound is a polyunsaturated fatty acid (PUFA) metabolite, it is highly susceptible to degradation, which can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
This compound is a potent lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] It serves as a precursor to E-series resolvins, which are specialized pro-resolving mediators (SPMs) critical for resolving inflammation.[2] Like other PUFAs, the multiple double bonds in its chemical structure make this compound highly susceptible to non-enzymatic auto-oxidation, a free-radical chain reaction that occurs in the presence of oxygen.[3] This degradation can lead to the formation of various byproducts, compromising the integrity of the sample and the accuracy of quantification.
Q2: At which stages of sample preparation is this compound most vulnerable to degradation?
This compound is vulnerable throughout the entire sample preparation workflow. Key high-risk stages include:
-
Sample Collection and Thawing: Initial exposure to ambient temperature and oxygen can initiate enzymatic and non-enzymatic oxidation.
-
Homogenization and Extraction: These processes increase the surface area of the sample exposed to air and can activate endogenous enzymes that degrade oxylipins.
-
Solvent Evaporation: Concentrating the sample can also concentrate reactive species, and the process itself can introduce oxidative stress if not performed under an inert atmosphere.
-
Storage: Long-term storage, even at low temperatures, can lead to degradation if samples are not properly protected from oxygen and light. Samples should be snap-frozen and stored at -80°C to minimize auto-oxidation and hydrolysis.
Q3: What are the most effective general strategies to prevent auto-oxidation?
A multi-faceted approach is essential for preserving this compound integrity.
-
Low Temperature: All procedures should be carried out on ice or at 4°C to reduce the rate of chemical reactions.
-
Inert Atmosphere: Minimize exposure to oxygen by working under a stream of inert gas like argon or nitrogen, especially during solvent evaporation and before sealing storage vials.
-
Use of Antioxidants: Add antioxidants to solvents and/or samples at the earliest possible stage to quench free radicals.
-
Protection from Light: Use amber glass vials or tubes wrapped in foil to prevent photo-oxidation.
-
Speed and Consistency: Process samples as quickly and consistently as possible to minimize the time they are exposed to destabilizing conditions.
-
Proper Labware: Use glass or teflon-lined containers for samples in organic solvents to avoid leaching plasticizers that can interfere with analysis.
Q4: Which specific antioxidants should I use and at what concentration?
The choice of antioxidant depends on the sample matrix and the analytical method. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for lipid analysis.
-
Butylated Hydroxytoluene (BHT): A common choice for organic solvents used in extraction. A final concentration of 0.005-0.01% (w/v) in the extraction solvent is typical.
-
Triphenylphosphine (TPP): Often used to reduce hydroperoxide intermediates back to their corresponding alcohols.
-
Ascorbic Acid and Mannitol: These water-soluble antioxidants can be beneficial in aqueous sample matrices. In one study, mannitol was shown to significantly increase the yield of total fatty acids.
It is crucial to run a blank sample containing only the solvent and antioxidant to ensure it does not interfere with the detection of this compound or other analytes.
Q5: What are the optimal storage conditions for this compound samples and standards?
-
Short-Term Storage (hours to days): Store extracts at -20°C, overlaid with an inert gas (argon or nitrogen).
-
Long-Term Storage (weeks to months): For maximum stability, samples should be stored at -80°C. Before freezing, flush the vial with inert gas to displace oxygen.
-
Standards: Unsaturated lipids like this compound are not stable as dry powders and should be dissolved in a suitable organic solvent (e.g., ethanol or methanol), blanketed with inert gas, and stored in a sealed glass container at -20°C or below. Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule.
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
This is the most common issue and is often linked to degradation during sample handling and extraction.
Troubleshooting Steps:
-
Review Sample Handling: Were samples kept consistently on ice? Was processing time minimized?
-
Check Antioxidant Usage: Was an antioxidant added to all organic solvents? Was it fresh?
-
Evaluate Extraction Protocol: Is the chosen SPE or LLE method validated for oxylipins? Ensure the pH of the sample is appropriate for the extraction method (e.g., acidified to pH ~3.5 for C18 SPE).
-
Assess Storage Conditions: Were samples blanketed with inert gas before storage at -80°C?
Caption: Troubleshooting logic for low this compound recovery.
Problem 2: High Variability Between Replicate Samples
Inconsistent results often point to procedural variations that disproportionately affect the unstable analyte.
| Possible Cause | Recommended Solution |
| Inconsistent timing between sample thawing and extraction. | Thaw samples in batches that can be processed immediately. Standardize all incubation and extraction times. |
| Variable exposure to oxygen during solvent evaporation. | Ensure a consistent, gentle stream of nitrogen is used for each sample. Do not leave samples unattended after drying. |
| Incomplete protein precipitation leading to matrix effects. | Ensure sufficient cold methanol (-20°C) is used and allow adequate time for precipitation (e.g., 45 min at -20°C). |
| Inconsistent pH adjustment prior to SPE. | Use a calibrated pH meter to adjust each sample individually before loading onto the SPE cartridge. |
Problem 3: Appearance of Unidentified Peaks in LC-MS/MS Analysis
Extra peaks, especially near the this compound retention time, may be isomers or oxidation byproducts.
| Possible Cause | Recommended Solution |
| Non-enzymatic auto-oxidation. | This can create a variety of oxidized species. Enhance preventative measures: use fresh antioxidants, deoxygenate solvents, and strictly limit exposure to air and light. |
| Acid-induced isomerization during SPE. | While acidic pH is needed for C18 column retention, prolonged exposure can cause degradation. Neutralize the eluate with a base (e.g., glycerol) immediately after elution. |
| Contamination from labware. | Leachates from plasticware can appear as unknown peaks. Use only glass and teflon materials for any step involving organic solvents. Pre-rinse new syringe filters with solvent to remove manufacturing residues. |
Experimental Protocols
Protocol 1: Recommended General Handling Procedures
-
Preparation: Pre-chill all tubes, solvents, and equipment on ice. Prepare fresh extraction solvents containing 0.01% BHT.
-
Thawing: Thaw biological samples on ice. Once thawed, proceed immediately to extraction.
-
Inert Environment: Whenever possible, overlay samples with argon or nitrogen gas, especially before vortexing or incubation steps.
-
Light Protection: Use amber-colored vials for all steps. If unavailable, wrap clear vials in aluminum foil.
-
Evaporation: When evaporating solvent, use a gentle stream of nitrogen and a water bath set no higher than 37°C. Do not dry the lipid film completely for extended periods.
-
Reconstitution: Reconstitute the final extract in a suitable mobile phase, vortex briefly, and transfer to an autosampler vial, ensuring the vial is flushed with inert gas before capping.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is adapted from established methods for extracting specialized pro-resolving mediators.
-
Sample Preparation:
-
To 1 mL of plasma or other biological fluid on ice, add 2 volumes of ice-cold methanol containing an internal standard (e.g., d5-18-HEPE).
-
Vortex and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with water to bring the methanol concentration to <10%.
-
Adjust the pH of the sample to ~3.5 with dilute acid (e.g., 0.1M HCl).
-
-
SPE Cartridge Conditioning (C18, e.g., 500 mg):
-
Wash the cartridge with 1 column volume (e.g., 6 mL) of methanol.
-
Equilibrate with 1 column volume of water.
-
-
Sample Loading:
-
Load the prepared supernatant onto the conditioned C18 cartridge. Do not allow the column to go dry.
-
-
Washing:
-
Wash the cartridge with 1 column volume of water to remove salts and polar impurities.
-
Wash with 1 column volume of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the this compound and other oxylipins with 1 column volume of methyl formate.
-
Collect the eluate in a glass tube containing a small amount of glycerol (~1 µL) to improve stability and prevent acid-induced degradation.
-
-
Final Steps:
-
Evaporate the methyl formate under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Common Antioxidants for PUFA Stabilization
| Antioxidant | Type | Primary Use/Mechanism | Considerations |
| Butylated Hydroxytoluene (BHT) | Phenolic, Radical Scavenger | Added to organic solvents to prevent auto-oxidation during extraction. | Can potentially cause ion suppression in ESI-MS at high concentrations. |
| Triphenylphosphine (TPP) | Reducing Agent | Reduces lipid hydroperoxides to stable hydroxides, preventing further degradation. | Used during or after extraction. |
| Ascorbic Acid (Vitamin C) | Water-Soluble, Radical Scavenger | Protects analytes in aqueous phases (e.g., during sample collection). | Less effective in organic solvents. |
| Mannitol | Sugar Alcohol, ROS Scavenger | Can be used in aqueous buffers to protect against reactive oxygen species (ROS). | Primarily for aqueous environments. |
Table 2: Summary of Recommended Storage Conditions for this compound
| Condition | Sample Type | Temperature | Atmosphere | Duration | Reference |
| Working Solution | Standard in Ethanol | 4°C | Air | < 8 hours | General Lab Practice |
| Short-Term | Extract in Solvent | -20°C | Inert Gas (Argon/N₂) | Up to 1 week | |
| Long-Term | Biological Sample or Extract | -80°C | Inert Gas (Argon/N₂) | Months to Years | |
| Stock Standard | In Organic Solvent | -20°C to -80°C | Inert Gas (Argon/N₂) | As per manufacturer |
Visualizations
Caption: Workflow for this compound extraction with critical anti-oxidation steps.
Caption: Biosynthesis of this compound and its competing degradation pathway.
References
Technical Support Center: Overcoming Matrix Effects in 18-HEPE LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 18-hydroxyeicosapentaenoic acid (18-HEPE).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound analysis, providing targeted questions and actionable answers to help you identify and resolve matrix-related problems in your experiments.
Issue 1: Poor reproducibility and inconsistent results for this compound quantification.
Question: My this compound quantification shows high variability between replicate injections and different sample lots. What could be the cause?
Answer: High variability is a classic sign of unmanaged matrix effects.[1] Matrix components, such as phospholipids, can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal.[2] This interference is often inconsistent across different samples, causing poor reproducibility. To confirm if matrix effects are the culprit, you should evaluate the matrix effect quantitatively.[1]
Issue 2: Significant ion suppression or enhancement is observed.
Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?
Answer: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.[1] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.
Issue 3: Low recovery of this compound during sample preparation.
Question: I'm experiencing low recovery of this compound after sample extraction. How can I improve this?
Answer: Low recovery can be due to an inefficient extraction method for this specific lipid mediator. For eicosanoids like this compound, solid-phase extraction (SPE) is a commonly used and effective technique. Ensure your SPE protocol is optimized for lipids. This includes selecting the appropriate sorbent (e.g., C18), and optimizing the conditioning, loading, washing, and elution steps. Liquid-liquid extraction (LLE) can also be effective, but may sometimes result in lower recovery compared to a well-optimized SPE method.
Issue 4: Matrix effects persist even after implementing a sample cleanup protocol.
Question: I'm using a sample preparation method, but still observe significant matrix effects. What should I do next?
Answer: If a single sample preparation technique is insufficient, consider the following strategies:
-
Optimize Your Existing Protocol: Ensure your current method (LLE or SPE) is fully optimized. For LLE, experiment with different organic solvents. For SPE, adjust wash and elution solvent compositions and volumes.
-
Employ Phospholipid Removal Strategies: Phospholipids are a major source of matrix effects in biological samples like plasma. Consider using specialized phospholipid removal plates or cartridges, which can be very effective.
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography. An ideal SIL-IS for this compound would be deuterated this compound (e.g., this compound-d8). The SIL-IS is added to the sample at the beginning of the workflow and will experience the same matrix effects as the analyte, allowing for accurate quantification.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the reduction of matrix effects and the recovery of the analyte. The following table summarizes a comparison of common techniques.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Reduction in Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, can be low | Poor (<10%) | Low | Simple, fast, and inexpensive | High levels of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate to High | Good selectivity, can be optimized by solvent choice | Can be labor-intensive, may have lower recovery for some analytes |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | High | High recovery, good for concentrating analytes, effective cleanup | Can be more time-consuming and requires method development |
| Phospholipid Removal Plates | High (>90%) | Excellent (>99%) | Very High | Highly effective at removing phospholipids, reduces ion suppression | May not remove other types of matrix interferences |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming matrix effects in this compound analysis.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol/water) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma) and perform the complete extraction procedure. Spike the final, dried, and reconstituted extract with the this compound standard to the same final concentration as Set A.
-
Set C (Blank Matrix): A blank matrix sample carried through the entire extraction procedure without the addition of this compound.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Internal Standard Addition: To 200 µL of plasma, add a stable isotope-labeled internal standard (e.g., this compound-d8).
-
Protein Precipitation & Acidification: Add 600 µL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects.
References
Technical Support Center: Interpreting 18-HEPE Data from Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-hydroxyeicosapentaenoic acid (18-HEPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in biological samples?
This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It serves as a precursor to the E-series resolvins (e.g., RvE1, RvE2, and RvE3), which are specialized pro-resolving mediators (SPMs) that actively regulate the resolution of inflammation.[1][2][3] Measuring this compound provides insights into the body's capacity to produce these anti-inflammatory and pro-resolving molecules, making it a valuable biomarker in studies related to inflammation, cardiovascular disease, and other conditions.[4]
Q2: Which analytical technique is most suitable for quantifying this compound in complex biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound.[3] This technique offers the high sensitivity and selectivity required to measure the typically low physiological concentrations of this compound and to distinguish it from other structurally similar lipid isomers.
Q3: What are the expected concentrations of this compound in human plasma?
The concentration of this compound in human plasma can vary depending on factors such as diet, age, sex, and disease state. Generally, baseline levels are low, often in the picogram per milliliter (pg/mL) range. Supplementation with EPA has been shown to significantly increase circulating this compound levels.
Quantitative Data Summary
The following table summarizes representative this compound concentrations reported in human plasma and serum from various studies.
| Biological Matrix | Condition | Mean this compound Concentration (pg/mL) | Notes |
| Human Serum | Baseline (no EPA supplementation) | 26.4 ± 5.0 | Healthy subjects. |
| Human Serum | After 1g EPA supplementation | 18R-HEPE dominant isomer | Chiral HPLC analysis was used. |
| Human Serum | EPA + Aspirin | 56.5 ± 19.0 (18S-HEPE) | Aspirin promotes the formation of the 18S isomer. |
| Human Plasma | Baseline | 95.6 ± 23.7 | Healthy volunteers. |
| Human Plasma | After 2.7g/day EPA for 14 days | 149.0 ± 12.7 | Significant increase compared to baseline. |
| Human Plasma | Postnatal omega-3 supplementation (6 months) | 242.10 | Compared to 156.80 pg/mL in the control group. |
Experimental Protocols and Workflows
This compound Signaling Pathway
The biosynthesis of this compound and its conversion to E-series resolvins is a multi-step enzymatic process.
Caption: Biosynthesis of this compound from EPA and its subsequent conversion to E-series resolvins.
Experimental Workflow for this compound Quantification
A typical workflow for the analysis of this compound from biological samples involves sample collection, extraction, LC-MS/MS analysis, and data processing.
Caption: Standard experimental workflow for this compound quantification in biological samples.
Detailed Methodologies
1. Plasma Sample Collection and Preparation
-
Collection: Collect whole blood in tubes containing an anticoagulant such as K2-EDTA.
-
Plasma Isolation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Storage: Immediately use the plasma or store it in aliquots at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.
2. This compound Extraction from Plasma
This protocol is based on solid-phase extraction (SPE), a common technique for purifying and concentrating lipids.
-
Protein Precipitation: To 500 µL of plasma, add 2 mL of ice-cold methanol to precipitate proteins. It is recommended to add an internal standard (e.g., deuterated this compound) at this stage for accurate quantification.
-
Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for at least 45 minutes. Centrifuge at 2000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 6 mL of methyl formate, followed by 6 mL of methanol, and then 6 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 6 mL of deionized water to remove polar impurities.
-
Elution: Elute this compound and other lipids with 6 mL of methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:15 v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for this compound: The precursor ion (Q1) is m/z 317, and a common product ion (Q3) for monitoring is m/z 259.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low this compound Signal | Sample Degradation: this compound is susceptible to oxidation and enzymatic degradation. | - Ensure samples are processed promptly and stored at -80°C. - Avoid repeated freeze-thaw cycles. - Consider adding antioxidants like BHT during extraction. |
| Poor Extraction Recovery: Inefficient extraction can lead to loss of the analyte. | - Verify the efficiency of your SPE protocol by testing the recovery of a spiked internal standard. - Ensure proper conditioning and washing of the SPE cartridge. | |
| Instrumental Issues: Low sensitivity of the mass spectrometer. | - Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing an this compound standard. - Clean the ion source. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | - Use a consistent and validated extraction protocol for all samples. - Ensure accurate pipetting, especially when adding the internal standard. |
| LC Carryover: Analyte from a previous injection appears in subsequent runs. | - Implement a robust needle wash protocol on the autosampler. - Include blank injections between samples to assess carryover. | |
| Improper Data Normalization: Lack of or incorrect normalization can introduce artificial variability. | - Use a suitable internal standard (e.g., deuterated this compound) and normalize the peak area of this compound to the peak area of the internal standard. | |
| Peak Tailing or Splitting | Column Overload: Injecting too much sample onto the column. | - Dilute the sample extract and re-inject. |
| Column Contamination or Degradation: Buildup of matrix components on the column. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Incompatible Sample Solvent: The solvent used to reconstitute the sample is much stronger than the initial mobile phase. | - Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase composition. | |
| Retention Time Shifts | Changes in Mobile Phase: Inconsistent mobile phase composition or degradation. | - Prepare fresh mobile phase daily. - Ensure accurate mixing of mobile phase components. |
| Fluctuations in Column Temperature: Inconsistent oven temperature can affect retention time. | - Verify that the column oven is maintaining a stable temperature. | |
| Column Aging: Over time, the stationary phase of the column can degrade. | - Monitor column performance with a standard mix. If retention times consistently shift and peak shape deteriorates, replace the column. | |
| Difficulty Confirming Peak Identity | Isomeric Interference: Other HEPE isomers may have the same mass and similar retention times. | - Compare the retention time of the peak in your sample to that of a certified this compound reference standard analyzed under the same conditions. - For definitive identification, use high-resolution mass spectrometry to confirm the accurate mass and fragmentation pattern. |
Data Normalization Strategies
Proper data normalization is critical to correct for variations in sample preparation and instrument response, allowing for meaningful biological comparisons.
| Normalization Strategy | Description | When to Use | Considerations |
| Internal Standard (ISTD) | A known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d8) is added to each sample at the beginning of the extraction. The peak area of the endogenous this compound is then divided by the peak area of the ISTD. | This is the most recommended method for targeted quantification of this compound as it corrects for variations throughout the entire workflow (extraction, injection, and ionization). | The ISTD should be of high purity and added as early as possible in the sample preparation process. |
| Total Ion Current (TIC) | The peak area of this compound is divided by the sum of the intensities of all ions detected in that sample's chromatogram. | Can be used in untargeted or global profiling studies where an ISTD for every analyte is not feasible. | Assumes that the total amount of ionizable material is similar across all samples, which may not be true for complex biological samples. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample by comparing its entire spectrum to a reference spectrum (often the median or mean spectrum of all samples). | Useful for large-scale untargeted metabolomics studies to correct for sample dilution effects. | Assumes that most metabolites do not change between sample groups. |
| Normalization to a Biological Quantity | The final concentration is normalized to the initial amount of biological material used (e.g., per mg of tissue, per mL of plasma). | Always good practice to report final concentrations relative to the starting sample amount. | This is often used in conjunction with ISTD normalization for the most accurate results. |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low endogenous concentrations of 18-HEPE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with low endogenous concentrations of 18-hydroxyeicosapentaenoic acid (18-HEPE).
Frequently Asked Questions (FAQs)
Q1: What are the expected endogenous concentrations of this compound in biological samples?
A1: Endogenous concentrations of this compound are typically very low, often near the limit of detection of many analytical methods. In healthy human subjects without supplementation, baseline serum levels of this compound have been reported to be around 26.4 ± 5.0 pg/mL.[1] Following supplementation with eicosapentaenoic acid (EPA), these levels can increase. For instance, after ingestion of 1 gram of EPA, serum levels of the 18S-HEPE isomer were measured at 27.7 ± 7.8 pg/mL, which rose to 56.5 ± 19.0 pg/mL when co-administered with aspirin.[1] It is crucial to note that concentrations can vary significantly based on the biological matrix, patient population, and analytical methodology used.[2]
Q2: What is the primary analytical method for quantifying low concentrations of this compound?
A2: The most prevalent and sensitive method for the quantitative analysis of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3] This technique offers the high selectivity and sensitivity required for detecting the picogram-per-milliliter concentrations at which this compound is often found.[2]
Q3: How should biological samples be stored to ensure the stability of this compound?
A3: To prevent degradation, biological samples should be processed promptly. If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is also recommended to add antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation to prevent auto-oxidation. For long-term storage, maintaining temperatures at -80°C is crucial, as fatty acid composition has been shown to be unstable at -20°C over extended periods. Minimize freeze-thaw cycles by aliquoting samples before storage.
Q4: What are the main challenges associated with measuring low this compound concentrations?
A4: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound and its internal standard, leading to ion suppression or enhancement, which affects accuracy and precision.
-
Low Concentrations: The very low in vivo concentrations of this compound necessitate highly sensitive instrumentation and optimized sample preparation to achieve the desired limits of detection and quantification.
-
Analyte Stability: this compound is susceptible to degradation during sample collection, storage, and processing.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | 1. Sample Degradation: Improper sample storage or handling. 2. Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 3. Ion Suppression: Matrix effects from the biological sample. 4. Sub-optimal Mass Spectrometer Settings: Incorrect ionization source parameters or collision energy. | 1. Ensure samples are stored at -80°C and antioxidants are used during preparation. Minimize freeze-thaw cycles. 2. Optimize the SPE protocol. Ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents. A common approach involves C18 cartridges. 3. Improve sample cleanup to remove interfering substances. Consider diluting the sample. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 4. Optimize MS parameters by infusing a standard solution of this compound to determine the optimal settings for your instrument. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interaction of this compound with active sites on the HPLC column. 3. Inappropriate Mobile Phase: pH or composition of the mobile phase is not optimal. | 1. Reduce the injection volume or dilute the sample. 2. Use a high-quality, end-capped C18 column. 3. Adjust the mobile phase composition. A common mobile phase for reverse-phase chromatography of oxylipins consists of a gradient of water and acetonitrile/methanol with a small amount of acetic or formic acid to improve peak shape. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Instrument Instability: Fluctuations in the LC-MS/MS system. 3. Improper Use of Internal Standards: Internal standard not added at the beginning of the sample preparation. | 1. Use a validated and standardized protocol for all samples. The use of an automated sample preparation system can improve consistency. 2. Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at regular intervals. 3. Add a deuterated this compound internal standard to each sample before any extraction steps to account for variability in sample processing and matrix effects. |
Quantitative Data Summary
The following table summarizes the reported endogenous concentrations of this compound in human serum.
| Condition | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) | Reference |
| Baseline (No Supplementation) | Not specified | 26.4 ± 5.0 | |
| EPA Supplementation (1g) | 94.6 ± 13.9 | 27.7 ± 7.8 | |
| EPA (1g) + Aspirin Supplementation | 81.5 ± 31.6 | 56.5 ± 19.0 |
The following table presents typical limits of detection (LOD) and quantification (LOQ) for this compound using LC-MS/MS.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | 0.18 | 0.58 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a generalized procedure based on common practices for oxylipin extraction.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 250 µL of sample, add an internal standard (e.g., deuterated this compound).
-
Add 750 µL of cold methanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 95:5 (v/v) water/methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of methanol or methyl formate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines typical parameters for the analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6u C18 100A, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid or 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion is m/z 317. The specific product ion can vary, but a common transition is 317 > 259.
-
Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) should be optimized for the specific instrument being used.
-
Visualizations
Caption: Biosynthesis of this compound and its conversion to E-series resolvins.
Caption: A typical workflow for the extraction and analysis of this compound.
Caption: A logical guide for troubleshooting low this compound signal detection.
References
Technical Support Center: Enhancing 18-HEPE Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 18-hydroxyeicosapentaenoic acid (18-HEPE) detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It serves as a precursor to the E-series resolvins (e.g., RvE1, RvE2, and RvE3), which are potent specialized pro-resolving mediators (SPMs) that actively regulate the resolution of inflammation.[1][2] Sensitive and accurate detection of this compound is crucial for understanding its role in inflammatory processes, its potential as a biomarker for various diseases, and for the development of novel therapeutics that target inflammation resolution pathways.
Q2: What are the main challenges in detecting this compound?
A2: The primary challenges in this compound detection are its low endogenous concentrations in biological matrices and its susceptibility to oxidation during sample collection and preparation.[3] These factors can lead to underestimation of its true levels and variability in measurements. Additionally, the presence of isomeric compounds can interfere with accurate quantification, necessitating high-resolution analytical techniques.
Q3: What is the recommended analytical method for this compound detection?
A3: The standard and most reliable method for the quantification of this compound and other eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers enhanced separation and sensitivity.[3]
Q4: How can I improve the sensitivity of my this compound LC-MS/MS analysis?
A4: To improve sensitivity, you can:
-
Optimize sample preparation: Employ Solid Phase Extraction (SPE) for efficient cleanup and concentration of this compound.
-
Use a high-quality LC column: A C18 reversed-phase column with a small particle size is recommended for good chromatographic separation.
-
Fine-tune MS parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound.
-
Consider chemical derivatization: Derivatizing the carboxylic acid group of this compound can significantly enhance its ionization efficiency and, therefore, detection sensitivity.
Q5: What is chemical derivatization and how does it help in this compound detection?
A5: Chemical derivatization involves modifying the this compound molecule with a chemical reagent to improve its analytical properties. For LC-MS/MS, derivatization of the carboxylic acid group can introduce a permanently charged moiety, which enhances ionization in the mass spectrometer's source, leading to a stronger signal and improved sensitivity. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to increase the sensitivity of fatty acid detection by up to 60,000-fold.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After Sample Preparation
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Add an antioxidant like butylated hydroxytoluene (BHT) to the sample immediately after collection. - Keep samples on ice during processing and store at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction from Matrix | - Ensure the pH of the sample is adjusted to the optimal range for your extraction method (typically acidic for SPE). - For Solid Phase Extraction (SPE), ensure the cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the organic solvent used for elution in SPE; a stronger solvent or a larger volume may be needed. |
| Poor Retention on SPE Cartridge | - Check the compatibility of the SPE sorbent with this compound (C18 is commonly used). - Ensure the sample is loaded onto the SPE column at a slow and steady flow rate. |
| Analyte Loss During Evaporation | - Use a gentle stream of nitrogen for solvent evaporation. - Avoid excessive heating during the evaporation step. |
Issue 2: Poor Peak Shape and Low Sensitivity in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase gradient to ensure good separation of this compound from isomers and matrix components. - Use a guard column to protect the analytical column from contaminants. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak splitting or broadening. |
| Ion Suppression/Enhancement | - Improve sample cleanup using a more rigorous SPE protocol to remove interfering matrix components. - Use a deuterated internal standard (e.g., this compound-d8) to compensate for matrix effects. - Dilute the sample extract to reduce the concentration of interfering substances. |
| Incorrect MS/MS Parameters | - Optimize the precursor and product ion masses (MRM transitions) for this compound. A common transition is m/z 317 → 259. - Perform a collision energy optimization to find the value that yields the highest fragment ion intensity. |
| Analyte Adsorption | - In some cases, hydrophobic molecules can adsorb to plasticware. Consider using low-adsorption tubes and pipette tips. |
Quantitative Data Summary
| Parameter | Method 1: UPLC-MS/MS (Standard) | Method 2: UPLC-MS/MS with Derivatization | Reference |
| Analyte | This compound | AMPP-derivatized this compound | |
| Typical Matrix | Human Plasma/Serum | Human Plasma/Serum | |
| Limit of Detection (LOD) | pg/mL range | Potentially sub-pg/mL range | |
| Limit of Quantification (LOQ) | Low ng/mL to high pg/mL range | Potentially pg/mL range | |
| Baseline Level in Human Serum | 26.4 ± 5.0 pg/mL | Not reported, but expected to be similar | |
| Sensitivity Enhancement | - | Up to 60,000-fold for fatty acids |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific sample type and matrix.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 1 mL of plasma, add an antioxidant (e.g., BHT) and a deuterated internal standard (e.g., this compound-d8).
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1M HCl). This protonates the carboxylic acid group of this compound, enhancing its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2-3 mL of methanol through it.
-
Equilibrate the cartridge by passing 2-3 mL of acidified water (pH ~3.5) through it. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2-3 mL of acidified water to remove polar interferences.
-
Wash the cartridge with 2-3 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: Develop a suitable gradient to separate this compound from other eicosanoids and matrix components. A typical gradient might start at 30-40% B and increase to 95-100% B over 10-15 minutes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 317.2
-
Product Ion (Q3): m/z 259.2
-
-
MRM Transition for a Deuterated Internal Standard (e.g., this compound-d8): Adjust the precursor ion mass accordingly.
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Protocol 3: Derivatization of this compound with AMPP for Enhanced Sensitivity
This protocol is based on general methods for fatty acid derivatization and should be optimized.
-
Reagent Preparation:
-
Prepare a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an activator, such as N,N-dimethyl-4-aminopyridine (DMAP).
-
-
Derivatization Reaction:
-
To the dried this compound extract (from SPE), add the AMPP solution, the coupling agent, and the activator.
-
Vortex the mixture and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Cleanup:
-
Quench the reaction by adding a small amount of water.
-
The derivatized sample may require a further cleanup step, such as a liquid-liquid extraction or a second SPE, to remove excess reagents before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis of AMPP-derivatized this compound:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The precursor ion will be the mass of the derivatized this compound, and the product ion will be a characteristic fragment of the AMPP tag. These transitions will need to be determined and optimized.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: this compound biosynthesis and signaling pathways.
References
- 1. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 2. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Technical Support Center: Quality Control for 18-HEPE Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-hydroxyeicosapentaenoic acid (18-HEPE).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for collecting and storing biological samples for this compound analysis?
-
Processing: Process samples as quickly as possible on ice to minimize enzymatic activity. For plasma, centrifuge the blood at a low speed (e.g., 2,000 x g for 15 minutes) at 4°C.
-
Storage: Immediately after processing, store plasma or tissue samples at -80°C until analysis. Long-term storage at -80°C has been shown to be effective for many lipid mediators, though stability should be monitored over extended periods.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound is susceptible to oxidation and enzymatic degradation. To minimize this, follow these precautions:
-
Work in a cold environment: Keep samples on ice at all times during extraction.
-
Use antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent auto-oxidation.
-
Prompt extraction: Proceed with the extraction protocol immediately after thawing the samples.
-
Minimize freeze-thaw cycles: Aliquot samples after collection to avoid repeated freezing and thawing, which can degrade analytes.
Q3: What is the most effective method for extracting this compound from plasma or serum?
A3: Solid-phase extraction (SPE) is a widely used and effective method for cleaning up and concentrating this compound from biological matrices. A reversed-phase C18 sorbent is commonly employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | 1. Analyte Degradation: Improper sample storage or handling. | - Ensure samples are stored at -80°C and processed on ice. - Add antioxidants during extraction. - Avoid multiple freeze-thaw cycles. |
| 2. Inefficient Extraction: Suboptimal SPE protocol. | - Verify the SPE cartridge has been properly conditioned and equilibrated. - Ensure the sample pH is appropriate for retention on the C18 sorbent (pH < 3). - Optimize wash and elution solvent compositions and volumes. | |
| 3. Poor Ionization in MS: Suboptimal source parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. | |
| High Variability in Results | 1. Matrix Effects: Co-eluting substances from the biological sample are suppressing or enhancing the this compound signal. | - Improve sample cleanup by optimizing the SPE wash steps. - Use a deuterated internal standard (e.g., this compound-d8) to compensate for matrix effects. - Adjust the chromatographic gradient to separate this compound from interfering compounds. |
| 2. Inconsistent Sample Preparation: Variations in the extraction procedure between samples. | - Ensure consistent timing and technique for all sample preparation steps. - Use an automated SPE system for higher throughput and reproducibility. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample onto the LC column. | - Dilute the sample before injection. - Use a column with a larger capacity. |
| 2. Column Contamination: Buildup of matrix components on the column. | - Implement a column wash step after each run. - Use a guard column to protect the analytical column. | |
| 3. Inappropriate Mobile Phase: pH or solvent composition is not optimal. | - Ensure the mobile phase pH is compatible with the analyte and column. - Check for proper mobile phase mixing and degassing. | |
| Inaccurate Quantification | 1. Improper Calibration Curve: Non-linear or inaccurate standard curve. | - Prepare fresh calibration standards for each run. - Use a sufficient number of calibration points to cover the expected concentration range. - Employ a weighted regression model (e.g., 1/x) for the calibration curve. |
| 2. Incorrect Internal Standard Use: The internal standard is not behaving similarly to the analyte. | - Use a stable isotope-labeled internal standard that is structurally identical to this compound. - Ensure the internal standard is added at the beginning of the sample preparation process to account for extraction losses. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted for the extraction of this compound from human plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma on ice.
-
Add 10 µL of an internal standard solution (e.g., this compound-d8 at 100 ng/mL in methanol).
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 100 mg/1 mL) on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are typical starting parameters for the analysis of this compound. Optimization for your specific instrument is recommended.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20 v/v) |
| Gradient | 50% B to 98% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 317 -> 259 |
| Collision Energy | Optimize for your instrument (typically -15 to -25 eV) |
| Internal Standard | This compound-d8, MRM transition: m/z 325 -> 267 |
Quantitative Data Summary
Table 1: Typical Concentrations of this compound in Human Plasma
| Condition | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |
| Baseline (No EPA supplementation) | 26.4 | 5.0 | |
| EPA Supplementation | 27.7 | 7.8 | |
| EPA + Aspirin Supplementation | 56.5 | 19.0 | |
| Healthy Volunteers with EPA intake | 149.0 | 12.7 |
Visualizations
References
Technical Support Center: Addressing the Rapid Metabolism of 18-HEPE In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18-hydroxyeicosapentaenoic acid (18-HEPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo metabolism of this compound, a critical bioactive lipid mediator derived from eicosapentaenoic acid (EPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the in vivo effects of my exogenously administered this compound short-lived or less potent than expected?
A1: The primary reason for the limited in vivo efficacy of this compound is its rapid metabolism into other bioactive or inactive compounds. Key metabolic pathways responsible for its degradation include:
-
Lipoxygenase (LOX) Pathways: this compound is a precursor to the E-series resolvins (e.g., RvE1, RvE2, RvE3). Enzymes like 5-LOX and 12/15-LOX can quickly convert this compound into these downstream mediators.[1][2][3]
-
Cytochrome P450 (CYP) Enzymes: CYP monooxygenases can further hydroxylate or epoxidize this compound.[4][5]
-
Beta-oxidation: Like other fatty acids, this compound can be shortened through the beta-oxidation spiral in mitochondria and peroxisomes, leading to its catabolism.
-
Dehydrogenase Activity: this compound can be converted to its inactive 18-oxo metabolite by NAD-dependent dehydrogenases.
This rapid conversion and degradation significantly reduce the circulating half-life and bioavailability of this compound at its target sites.
Q2: What are the major metabolic pathways and enzymes that I should be aware of when studying this compound?
A2: The metabolism of this compound is complex and involves several enzymatic pathways. The initial formation of this compound from EPA is primarily mediated by aspirin-acetylated COX-2 or cytochrome P450 enzymes. Once formed, this compound is a substrate for several enzyme families:
-
5-Lipoxygenase (5-LOX): In leukocytes, 5-LOX converts this compound into intermediates that are further transformed into Resolvin E1 (RvE1) and Resolvin E2 (RvE2).
-
12/15-Lipoxygenase (12/15-LOX): This enzyme pathway leads to the production of Resolvin E3 (RvE3) from this compound.
-
Cytochrome P450 (CYP) Isoforms: Various CYP enzymes, including members of the CYP1A, CYP2C, and CYP4A families, can metabolize EPA and its derivatives. For instance, CYP4A1 can produce 19-HEPE from EPA, highlighting the role of these enzymes in the hydroxylation of omega-3 fatty acids.
-
Soluble Epoxide Hydrolase (sEH): While not directly metabolizing this compound itself, sEH degrades related EPA-derived epoxides like 17,18-EpETE, which can influence the overall metabolic flux of EPA metabolites. Inhibiting sEH has been explored as a strategy to increase the levels of beneficial epoxy-fatty acids.
A visual representation of these pathways is provided below.
Q3: How can I enhance the in vivo stability and bioavailability of this compound in my experiments?
A3: Several strategies can be employed to address the rapid metabolism of this compound:
-
Use of Metabolically Stable Analogs: Chemically modified analogs of this compound have been developed to resist enzymatic degradation. These may involve modifications to the epoxide group or the fatty acid backbone to prevent hydrolysis or oxidation.
-
Co-administration with Enzyme Inhibitors: While not specific to this compound, inhibiting general fatty acid metabolism pathways can be a strategy. For instance, inhibitors of certain CYP450 enzymes or soluble epoxide hydrolase (sEH) could potentially increase the half-life of related lipid mediators.
-
Specialized Delivery Systems: Encapsulating this compound in nanoparticle-based drug delivery systems can protect it from enzymatic degradation in the bloodstream and facilitate targeted delivery to specific tissues.
-
Frequent Dosing or Continuous Infusion: To maintain therapeutic concentrations, a continuous infusion or a more frequent administration schedule might be necessary to counteract the rapid clearance.
Q4: Are there commercially available, metabolically stable analogs of this compound that I can use as a positive control or therapeutic agent?
A4: Yes, research has led to the development of synthetic analogs with improved stability. For example, analogs of the related EPA metabolite 17,18-EpETE have been created where the unstable epoxide group is replaced with more robust isosteres like ureas or oxamides. These modifications have been shown to significantly increase metabolic stability in liver homogenate assays. Researchers should consult chemical suppliers specializing in lipid mediators for the latest available compounds.
Q5: My LC-MS/MS results show very low or undetectable levels of this compound in plasma/tissue samples after in vivo administration. What could be the issue?
A5: This is a common challenge due to this compound's rapid metabolism. Consider the following troubleshooting steps:
-
Sample Collection and Handling: Ensure rapid processing of blood and tissue samples to minimize ex vivo degradation. Plasma should be separated promptly, and an antioxidant like BHT (butylated hydroxytoluene) and a LOX inhibitor can be added. Mixing plasma with methanol immediately after collection has been shown to prevent the ex vivo production of certain lipid mediators. Store samples at -80°C until analysis.
-
Timing of Sample Collection: The peak concentration of this compound may occur very shortly after administration. Design a time-course experiment with early time points (e.g., within minutes to a few hours) to capture the peak levels before significant metabolism occurs.
-
Analytical Sensitivity: Confirm that your LC-MS/MS method is sufficiently sensitive to detect the low concentrations of this compound expected in vivo. This includes optimizing extraction procedures (e.g., solid-phase extraction) and mass spectrometry parameters.
-
Metabolite Profiling: In addition to this compound, quantify its major downstream metabolites (RvE1, RvE2, RvE3). Detecting high levels of these resolvins can indirectly confirm the administration and subsequent metabolism of this compound.
Data on Metabolic Stability
The following table summarizes the metabolic stability of a related EPA metabolite, 17,18-epoxyeicosatetraenoic acid (1), and one of its metabolically stable analogs (21) in a rat liver homogenate assay. This data illustrates the potential for chemical modification to significantly reduce metabolic degradation.
| Compound | Description | % Remaining after 30 min in Rat Liver Homogenate | Key Metabolic Reactions |
| 1 (17,18-EpETE) | Natural EPA Metabolite | ~20% | Rapid hydrolysis to vicinal diol, further epoxidation and hydroxylation. |
| 21 | Stable Analog (Oxamide moiety instead of epoxide) | >85% | Slow metabolism to regioisomeric hydroxy-metabolites. |
Data adapted from a study on 17,18-EpETE analogs, demonstrating the principle of improving metabolic stability.
Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzymes (Examples) | Role in this compound Metabolism | Resulting Products |
| Lipoxygenases (LOX) | 5-LOX, 12/15-LOX | Conversion to pro-resolving mediators. | Resolvin E1, Resolvin E2, Resolvin E3. |
| Cytochrome P450 (CYP) | CYP1A2, CYP2C50, CYP4A12A | Further oxidation and hydroxylation. | Various hydroxylated and epoxidized metabolites. |
| Dehydrogenases | NAD-dependent dehydrogenases | Inactivation. | 18-oxo metabolites. |
Experimental Protocols & Workflows
Protocol 1: Assessment of this compound Metabolic Stability in Liver Homogenates
This protocol provides a method to evaluate the rate of metabolism of this compound or its analogs in vitro.
-
Preparation of Liver Homogenate:
-
Homogenize fresh liver tissue (e.g., from rat or mouse) in a cold buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to obtain the S9 fraction (supernatant).
-
Determine the protein concentration of the S9 fraction using a standard assay (e.g., BCA or Bradford).
-
-
Incubation Reaction:
-
In a microcentrifuge tube, combine the liver S9 fraction, an NADPH-regenerating system (to support CYP450 activity), and the test compound (this compound or analog).
-
Initiate the reaction by placing the tubes in a shaking water bath at 37°C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Calculate the metabolic rate or half-life of the compound.
-
Experimental Workflow: In Vivo Study of this compound
The following diagram outlines a typical workflow for investigating the in vivo effects and metabolism of this compound.
Strategies to Mitigate Rapid Metabolism
This diagram illustrates the logical relationship between the problem of rapid metabolism and the potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the mouse cytochrome P450 family responsible for omega-3 epoxidation of eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 18-HEPE and Resolvin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of 18-hydroxyeicosapentaenoic acid (18-HEPE) and Resolvin E1 (RvE1), two lipid mediators derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Both molecules play crucial roles in the resolution of inflammation, but they exhibit distinct potencies and mechanisms of action. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes their biosynthetic and signaling pathways.
Introduction
The resolution of inflammation is an active process orchestrated by a class of molecules known as specialized pro-resolving mediators (SPMs). Among these, the E-series resolvins, derived from EPA, are of significant interest. This compound is a key precursor in the biosynthesis of Resolvin E1 (RvE1) and also possesses intrinsic bioactivity.[1][2][3] RvE1, a downstream metabolite of this compound, is generally considered a more potent anti-inflammatory and pro-resolving agent.[4] This guide aims to delineate the similarities and differences in their biological activities based on published experimental evidence.
Biosynthesis and Relationship
This compound is an intermediate in the formation of RvE1. The biosynthesis is a transcellular process, often initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which then converts EPA to 18R-HEPE.[5] This intermediate is then taken up by leukocytes, such as neutrophils, where the 5-lipoxygenase (5-LOX) pathway further metabolizes it to produce RvE1.
Comparative Bioactivity Data
The following table summarizes quantitative data from various studies comparing the bioactivities of this compound and Resolvin E1.
| Biological Activity | Assay/Model | This compound | Resolvin E1 | Key Findings | Reference(s) |
| Anti-inflammatory Potency | Zymosan-induced peritonitis in mice | Less potent than RvE1 | More potent inhibitor of leukocyte infiltration | RvE1 demonstrates superior anti-inflammatory activity in vivo. | |
| PMN transendothelial migration | Less potent reduction | Potent inhibitor | RvE1 is more effective at blocking neutrophil migration across the endothelium. | ||
| Inhibition of NF-κB activation | No significant inhibition at 100 nM | EC₅₀ of ~1.0 nM | RvE1 directly inhibits a key pro-inflammatory signaling pathway via its receptor, while this compound does not show this effect. | ||
| Receptor Binding | Competition for [³H]RvE1 binding to ChemR23 | Did not compete for binding | High-affinity binding (Kd = 11.3 ± 5.4 nM) | This compound does not act through the RvE1 receptor ChemR23, indicating a different mechanism of action. | |
| Cardioprotection | Prevention of pressure overload-induced maladaptive cardiac remodeling | Effective in vivo | Not directly compared in this study | This compound, released by macrophages, inhibits pro-inflammatory activation of cardiac fibroblasts. | |
| Mitochondrial Function | Restoration of inflammation-induced mitochondrial dysfunction | Restores mitochondrial respiration and membrane potential | Restores mitochondrial respiration and membrane potential | Both mediators show protective effects on mitochondrial function during inflammation. | |
| Metabolic Regulation | Reversal of hyperinsulinemia and hyperglycemia in obese mice | Ineffective | Effective | RvE1, but not its precursor this compound, can reverse diet-induced metabolic dysfunction. |
Signaling Pathways
Resolvin E1 exerts its effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1, the receptor for leukotriene B4. Binding to ChemR23 on cells like dendritic cells and macrophages leads to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, and a reduction in the production of cytokines like IL-12. The bioactivity of this compound is less well-defined at the receptor level and may involve mechanisms independent of ChemR23/BLT1.
Experimental Protocols
Murine Zymosan-Induced Peritonitis Model
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds by measuring their ability to inhibit leukocyte infiltration into the peritoneal cavity.
Methodology:
-
Male FVB mice (6-8 weeks old) are used.
-
Zymosan A (1 mg/ml in saline) is injected intraperitoneally (i.p.) to induce peritonitis.
-
Test compounds (this compound or Resolvin E1, typically at doses ranging from 10-100 ng/mouse) or vehicle (saline) are administered i.p. or intravenously immediately before or after the zymosan A injection.
-
At a specified time point (e.g., 2-4 hours post-injection), mice are euthanized.
-
The peritoneal cavity is lavaged with 3-5 ml of phosphate-buffered saline (PBS) containing EDTA.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
The percentage inhibition of leukocyte infiltration is calculated by comparing the cell counts in the treated groups to the vehicle control group.
Neutrophil Transendothelial Migration Assay
This in vitro assay assesses the ability of a compound to inhibit the migration of neutrophils across a layer of endothelial cells, mimicking a key step in the inflammatory response.
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are seeded onto the upper chamber of a Transwell insert (typically with a 3-5 µm pore size) and cultured to form a confluent monolayer.
-
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
The HUVEC monolayer is pre-treated with a pro-inflammatory stimulus, such as TNF-α (10 ng/ml), for 4 hours to upregulate adhesion molecules.
-
Isolated neutrophils are pre-incubated with various concentrations of this compound, Resolvin E1, or vehicle for 15 minutes.
-
The treated neutrophils are then added to the upper chamber of the Transwell insert containing the activated HUVEC monolayer.
-
A chemoattractant, such as leukotriene B4 (LTB4) or fMLP, is added to the lower chamber to stimulate migration.
-
The plate is incubated for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
The number of neutrophils that have migrated to the lower chamber is quantified using a myeloperoxidase (MPO) assay or by direct cell counting.
Lipid Mediator Profiling by LC-MS/MS
This protocol outlines the general workflow for the extraction and quantification of this compound and RvE1 from biological samples.
Methodology:
-
Sample Collection: Biological samples (e.g., plasma, cell culture supernatant, inflammatory exudates) are collected, and internal standards (e.g., deuterated analogs) are added immediately to account for extraction losses.
-
Solid-Phase Extraction (SPE): Samples are acidified and loaded onto a C18 SPE column. The column is washed with a low-polarity solvent to remove interfering substances.
-
Elution: The lipid mediators are eluted from the column using a solvent of higher polarity, such as methanol or ethyl acetate.
-
Analysis: The eluate is concentrated under a stream of nitrogen and reconstituted in a mobile phase for analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
-
Quantification: The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound, RvE1, and their internal standards for accurate quantification.
Conclusion
Both this compound and Resolvin E1 are important lipid mediators with anti-inflammatory and pro-resolving properties. While this compound demonstrates significant bioactivity, particularly in the cardiovascular system and in modulating mitochondrial function, experimental evidence consistently points to Resolvin E1 as the more potent mediator in classic anti-inflammatory assays, such as inhibiting leukocyte infiltration and key pro-inflammatory signaling pathways. This is largely attributed to RvE1's specific, high-affinity interaction with the ChemR23 receptor, a mechanism not shared by its precursor, this compound. Understanding the distinct and overlapping activities of these molecules is critical for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and bioactivity of 18(R)-hydroxyeicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Efficacy of 18-HEPE: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of 18-hydroxyeicosapentaenoic acid (18-HEPE) against its own metabolic derivatives and conventional anti-inflammatory agents. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a significant molecule in the resolution of inflammation. Primarily produced by macrophages, this compound has demonstrated potent anti-inflammatory and pro-resolving activities in various preclinical models. This guide delves into the in vivo validation of these effects, offering a comparative analysis to aid in the evaluation of its therapeutic potential.
Performance Comparison: this compound vs. Alternatives
The anti-inflammatory efficacy of this compound and its derivatives, alongside conventional drugs, has been evaluated in several well-established in vivo models of acute and chronic inflammation. Below are comparative data from two such models: zymosan-induced peritonitis and transverse aortic constriction-induced cardiac inflammation.
Zymosan-Induced Peritonitis
This model mimics an acute inflammatory response characterized by a significant influx of leukocytes, particularly neutrophils, into the peritoneal cavity. The data below compares the ability of this compound's downstream metabolite, Resolvin E1 (RvE1), with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin to reduce leukocyte infiltration. While direct data for this compound in this specific model is limited in the provided search results, RvE1 is a direct and potent metabolite of this compound.
| Treatment Group | Dose | Animal Model | Primary Outcome | Result |
| Vehicle (Zymosan) | - | Mouse | Total Leukocytes in Peritoneal Lavage (4h) | ~19.2 x 10^6 cells[1][2] |
| Resolvin E1 | 10 ng/mouse | Mouse | Total Leukocyte Reduction (4h) | Significant reduction in neutrophil infiltration[3][4] |
| Dexamethasone | 3 mg/kg | Mouse | Total Leukocyte Reduction (4h) | Significantly reduced leukocyte numbers[5] |
| Dexamethasone | 20 mg/kg (P.O.) | Mouse | Total Leukocyte Reduction (4h) | Significant decrease in leukocyte counts |
| Indomethacin | 0.3 - 3 mg/kg (P.O.) | Mouse | Effect on Leukocyte Infiltration (6h) | Similar potency to prednisolone in reducing MPO activity (a marker for neutrophil infiltration) |
Transverse Aortic Constriction (TAC)-Induced Cardiac Inflammation
The TAC model induces pressure overload on the heart, leading to cardiac hypertrophy, inflammation, and fibrosis. In this model, this compound has been directly evaluated and compared to its precursor, EPA.
| Treatment Group | Dose | Animal Model | Primary Outcome(s) | Result(s) |
| Vehicle (TAC) | - | Mouse | Macrophage Infiltration, Fibrosis, Inflammatory Gene Expression | Increased macrophage infiltration, perivascular and interstitial fibrosis, and elevated mRNA expression of Nppa, Col1a1, Tgfb1, Cx3cl1, and Emr1 |
| This compound | 5 µ g/mouse (i.p. every 3 days) | Mouse | Macrophage Infiltration, Fibrosis, Inflammatory Gene Expression | Prevented increases in macrophage infiltration, fibrosis, and the expression of inflammatory genes |
| EPA | 5 µ g/mouse (i.p. every 3 days) | Mouse | Macrophage Infiltration, Fibrosis, Inflammatory Gene Expression | No significant effect on cardiac fibrosis and inflammation at the same dose as this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Zymosan-Induced Peritonitis in Mice
This protocol is a standard method for inducing a self-resolving acute inflammatory response.
-
Animals: Male mice (e.g., C57BL/6 or Balb/c) are typically used.
-
Zymosan Preparation: Zymosan A from Saccharomyces cerevisiae is suspended in sterile, pyrogen-free saline to a concentration of 1 mg/ml. The suspension is vortexed thoroughly before injection.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of the zymosan suspension (typically 0.5 ml, resulting in a 0.5 mg dose per mouse).
-
Test Compound Administration: this compound, Resolvin E1, or other test compounds are typically administered i.p. or intravenously (i.v.) shortly before or at the same time as the zymosan injection.
-
Inflammatory Response Assessment: At various time points (commonly 4, 24, and 48 hours) post-injection, mice are euthanized. The peritoneal cavity is lavaged with a known volume of sterile saline or PBS.
-
Leukocyte Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa) or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Cytokine Analysis: The supernatant from the lavage fluid can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines by ELISA or multiplex assays.
Transverse Aortic Constriction (TAC) in Mice
This surgical model is used to induce pressure overload-induced cardiac hypertrophy and inflammation.
-
Animals: Adult male mice are commonly used.
-
Anesthesia and Preparation: Mice are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture), and the chest area is shaved and sterilized.
-
Surgical Procedure: A small incision is made at the suprasternal notch. The aortic arch is carefully dissected from the surrounding tissue. A ligature (e.g., 7-0 silk suture) is passed under the aortic arch between the innominate and left common carotid arteries.
-
Constriction: A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a stenosis of a defined diameter.
-
Closure and Recovery: The chest and skin are closed in layers. Animals receive appropriate post-operative care, including analgesics.
-
This compound Administration: this compound or vehicle is administered to the mice, for example, by intraperitoneal injection (e.g., 5 µg every 3 days) starting from the day of surgery or a week after.
-
Cardiac Function and Inflammation Assessment: After a set period (e.g., 4 weeks), cardiac function is assessed by echocardiography. Following euthanasia, hearts are harvested.
-
Histological and Molecular Analysis: Heart sections are stained (e.g., with Masson's trichrome for fibrosis) and analyzed by immunohistochemistry for inflammatory cell markers (e.g., Mac-2 for macrophages). RNA is extracted from heart tissue to quantify the expression of pro-inflammatory and pro-fibrotic genes by qRT-PCR.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Receptor Targets of 18-HEPE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the receptor targets of 18-hydroxyeicosapentaenoic acid (18-HEPE), a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). While this compound itself demonstrates biological activity, its primary role is understood as a precursor to the more potent E-series resolvins. This guide will compare the interactions of this compound's downstream metabolite, Resolvin E1 (RvE1), with its principal receptors, ChemR23 and BLT1, and provide context with other relevant ligands.
Introduction to this compound and its Pro-Resolving Role
This compound is an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It serves as a crucial precursor for the biosynthesis of E-series resolvins, including Resolvin E1 (RvE1), RvE2, and RvE3, which are potent molecules that actively orchestrate the resolution of inflammation.[1][2][3] While some studies suggest that this compound possesses intrinsic anti-inflammatory properties, a specific high-affinity receptor for this compound has not been definitively identified.[4][5] Its biological effects are largely considered to be mediated through its conversion to RvE1. This guide, therefore, focuses on the well-characterized receptor interactions of RvE1 as the primary mechanism of action downstream of this compound.
Primary Receptor Targets of the this compound Metabolite, Resolvin E1
The anti-inflammatory and pro-resolving actions of RvE1 are mediated through its interaction with two G protein-coupled receptors (GPCRs):
-
ChemR23 (Chemokine-like receptor 1, CMKLR1): A high-affinity receptor for RvE1, also recognized as a receptor for the chemerin protein.
-
BLT1 (Leukotriene B4 receptor 1): A high-affinity receptor for the pro-inflammatory lipid mediator leukotriene B4 (LTB4), which RvE1 can also bind to, often with antagonistic or partial agonistic effects.
Quantitative Comparison of Receptor-Ligand Interactions
The following tables summarize the binding affinities (Kd, Ki) and functional potencies (EC50, IC50) of RvE1 and other relevant ligands for ChemR23 and BLT1. This data allows for a direct comparison of their interactions with these key receptors in the resolution of inflammation.
Table 1: Ligand Interactions with ChemR23 (CMKLR1)
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Resolvin E1 (RvE1) | Human ChemR23 | Radioligand Binding | Kd | 11.3 ± 5.4 | |
| Chemerin (human, 21-157) | Human ChemR23 | Calcium Mobilization | EC50 | 2.7 | |
| VU0514009 (Antagonist) | Human CMKLR1 | Calcium Mobilization | IC50 | 37,000 | |
| α-NETA (Antagonist) | Human CMKLR1 | Cell Migration/Arrestin Recruitment | IC50 | 380 |
Table 2: Ligand Interactions with BLT1
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Leukotriene B4 (LTB4) | Human BLT1 | Radioligand Binding | Kd | ~1 | |
| Resolvin E1 (RvE1) | Human BLT1 | Radioligand Binding | Kd | 45 | |
| U-75302 (Antagonist) | Human BLT1 | Calcium Mobilization | IC50 | Varies by study | |
| CAY10583 (BLT2 Agonist) | Human BLT1 | Calcium Mobilization | - | Inactive |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of receptor-ligand interactions. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay (Filtration Method)
This assay is a gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample.
Objective: To measure the direct binding of a radiolabeled ligand to its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with ChemR23 or BLT1).
-
Radiolabeled ligand (e.g., [3H]RvE1 or [3H]LTB4).
-
Unlabeled competitor ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream signaling event for many GPCRs.
Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist.
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists and antagonists of interest.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Assay Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading.
-
Compound Addition: Add the agonist (for determining EC50) or the antagonist followed by the agonist (for determining IC50) to the wells.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log concentration of the agonist to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
Signaling Pathways
The activation of ChemR23 and BLT1 by their respective ligands initiates distinct intracellular signaling cascades that ultimately mediate their biological effects.
ChemR23 Signaling Pathway
Activation of ChemR23 by ligands such as RvE1 or chemerin typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can subsequently lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are involved in cell survival and anti-inflammatory responses.
Caption: ChemR23 signaling cascade.
BLT1 Signaling Pathway
BLT1 is the high-affinity receptor for the pro-inflammatory mediator LTB4. Its activation leads to a cascade of events promoting inflammation, including neutrophil chemotaxis and activation. RvE1 can act as a partial agonist or antagonist at this receptor, thereby dampening the pro-inflammatory signals mediated by LTB4. BLT1 signaling involves coupling to Gi and Gq proteins, leading to calcium mobilization and activation of protein kinase C (PKC) and the ERK/MAPK pathway.
Caption: BLT1 signaling cascade.
Conclusion
The evaluation of this compound's receptor targets reveals its primary role as a precursor to the potent pro-resolving mediator, Resolvin E1. RvE1 exerts its anti-inflammatory effects through a dual mechanism: potent activation of the ChemR23 receptor and modulation of the pro-inflammatory BLT1 receptor. Understanding the specific interactions and downstream signaling of these receptors is critical for the development of novel therapeutics aimed at promoting the resolution of inflammation. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of the this compound-RvE1 axis.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin E1 and its precursor 18R-HEPE restore mitochondrial function in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 18-HEPE Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 18-hydroxyeicosapentaenoic acid (18-HEPE) across different animal models, supported by experimental data. This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated significant therapeutic potential, particularly in models of cardiac disease, with emerging evidence in other inflammatory and metabolic conditions.
This guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's cross-validated effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings of this compound and its direct downstream metabolite, Resolvin E1 (RvE1), in various animal models. This data allows for a direct comparison of effective doses and observed outcomes across different disease contexts.
Table 1: Effects of this compound in a Murine Model of Cardiac Remodeling
| Animal Model | Intervention | Dosage | Key Quantitative Findings | Reference |
| C57BL/6J Mice (Transverse Aortic Constriction - TAC) | This compound | 5 µg, intraperitoneal injection every 3 days | - Attenuated decline in fractional shortening (%FS) - Reduced interstitial and perivascular fibrosis - Decreased macrophage infiltration (Mac2+ cells) - Suppressed expression of Nppa, Col1a1, Tgfb1, and Emr1 mRNA | [1] |
| Cultured Cardiac Fibroblasts (Rat) | This compound | 10 nM | - Sufficient concentration to suppress IL-6 production | [1] |
Table 2: Cross-Validation with Resolvin E1 (RvE1) in Other Animal Models
| Disease Model | Animal Model | Intervention | Dosage | Key Quantitative Findings | Reference |
| Atherosclerosis | ApoE*3Leiden Mice | Resolvin E1 (RvE1) | 1 mg/kg/day | - Reduced atherosclerotic lesion size by ~35% | [2] |
| New Zealand White Rabbits (Cholesterol Diet + P. gingivalis-induced periodontitis) | Resolvin E1 (RvE1) | 4 µ g/site , topical | - Significantly diminished atherogenesis | [3][4] | |
| Diabetes | db/db Mice | Resolvin E1 (RvE1) | 1 µg/g BW | - Improved glucose tolerance - Decreased fasting blood glucose | |
| Streptozotocin-induced Type 1 Diabetic Rats | Resolvin D1 (a related resolvin) | 100 ng/rat/day | - Gradual and sustained decrease in plasma glucose levels | ||
| Neuroinflammation | C57BL/6 Mice (Peripheral Nerve Injury) | Resolvin E1 (RvE1) | 100 ng, intrathecal | - Partially prevented mechanical allodynia - Reduced up-regulation of microglial marker (IBA-1) and TNF-α in the spinal cord | |
| BV-2 Microglial Cells (LPS-stimulated) | Resolvin E1 (RvE1) | 10 nM | - Decreased LPS-induced TNF-α, IL-6, and IL-1β gene expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.
Procedure:
-
Anesthesia and Preparation: Male C57BL/6J mice (10-12 weeks old) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The chest is shaved and the surgical area is disinfected.
-
Surgical Incision: A small incision is made at the suprasternal notch. The thymus and surrounding fatty tissue are gently separated to expose the aortic arch.
-
Aortic Constriction: A 7-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
Needle Removal and Closure: The needle is then quickly removed, creating a stenosis of a defined diameter. The chest and skin are closed in layers.
-
Sham Operation: Sham-operated control animals undergo the same procedure without the constriction of the aorta.
Lipidomics Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of lipid mediators like this compound.
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., this compound-d8) for accurate quantification.
-
Lipid Extraction: Lipids are extracted using a solid-phase extraction (SPE) method. Briefly, samples are acidified and loaded onto an SPE cartridge. After washing, the lipids are eluted with an appropriate solvent (e.g., methyl formate).
-
LC Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient of mobile phases, typically composed of water and an organic solvent (e.g., acetonitrile/methanol) with a modifier like formic acid.
-
MS/MS Detection: The separated lipids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer. Multiple reaction monitoring (MRM) is used for specific and sensitive quantification of this compound and other lipid mediators by monitoring specific precursor-to-product ion transitions.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through the modulation of key signaling pathways involved in inflammation and fibrosis.
Anti-Inflammatory Signaling Pathway
This compound and its downstream metabolite RvE1 exert potent anti-inflammatory effects, in part, by inhibiting the pro-inflammatory NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound and RvE1 can interfere with this cascade, leading to a reduction in the inflammatory response.
References
- 1. This compound, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1 attenuates atherosclerosis in absence of cholesterol-lowering effects and on top of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin E1 (RvE1) Attenuates Atherosclerotic Plaque Formation in Diet and Inflammation-Induced Atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin E1 Attenuates Atherosclerotic Plaque Formation in Diet and Inflammation Induced Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 18-HEPE in Charting the Course of Inflammation Resolution: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise biomarkers to monitor the resolution of inflammation is paramount. Among the promising candidates is 18-hydroxyeicosapentaenoic acid (18-HEPE), an omega-3 fatty acid-derived metabolite. This guide provides an objective comparison of this compound with other inflammation biomarkers, supported by experimental data and detailed methodologies, to facilitate its validation and application in research and drug development.
This compound: A Key Player in the Resolution Cascade
This compound is a specialized pro-resolving mediator (SPM) precursor derived from eicosapentaenoic acid (EPA). Its significance lies not only in its role as a substrate for the biosynthesis of the potent E-series resolvins (RvE1, RvE2, and RvE3) but also in its own intrinsic anti-inflammatory and pro-resolving activities.[1][2] Studies have shown that this compound can modulate the inflammatory response in various contexts, including in the lungs and during cardiac remodeling, by promoting the resolution phase and reducing tissue damage.[3][4][5]
Comparative Analysis of this compound with Other Inflammation Biomarkers
A critical aspect of validating a new biomarker is understanding its performance relative to existing ones. While direct head-to-head clinical trials comparing the sensitivity and specificity of this compound with classical inflammation markers like C-reactive protein (CRP) and pro-calcitonin are still emerging, a comparative analysis based on their biological roles and temporal dynamics can be constructed.
Qualitative and Temporal Comparison of Inflammation Biomarkers
| Biomarker Category | Biomarker | Primary Role | Peak Expression during Inflammation | Resolution Phase Indication |
| Pro-Inflammatory Markers | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Initiation and amplification of inflammation | Early (hours) | Decrease from peak |
| C-Reactive Protein (CRP) | Acute-phase reactant, opsonin | Rises within hours, peaks at ~48 hours | Gradual decline | |
| Procalcitonin (PCT) | Primarily associated with bacterial infection | Rises within 3-6 hours of bacterial stimulus | Rapid decline with infection control | |
| Specialized Pro-Resolving Mediators (SPMs) & Precursors | This compound | Precursor to E-series resolvins; direct anti-inflammatory actions | Early in resolution phase (precedes resolvins) | Presence and increasing levels |
| Resolvins (e.g., RvE1, RvD1) | Actively promote resolution (inhibit neutrophil influx, enhance efferocytosis) | Later in resolution phase (follow this compound) | Key mediators of resolution | |
| Lipoxins (e.g., LXA4) | Inhibit neutrophil recruitment and promote resolution | During the resolution phase | Key mediators of resolution | |
| Maresins (e.g., MaR1) | Promote tissue regeneration and resolution | During the resolution phase | Key mediators of resolution |
Performance Characteristics of Classical Inflammation Biomarkers
While direct comparative data for this compound is limited, the performance of established biomarkers in relevant contexts, such as sepsis, provides a benchmark.
| Biomarker | Application | Sensitivity | Specificity | Reference |
| Procalcitonin (PCT) | Sepsis Diagnosis in ICU | 76% | 72% | |
| C-Reactive Protein (CRP) | Sepsis Diagnosis in ICU | High (not specified) | Lower than PCT |
Experimental Protocols for this compound Validation
For researchers aiming to validate this compound as a biomarker, robust and reproducible experimental protocols are essential.
Quantification of this compound in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate eicosanoids from a biological matrix (e.g., plasma, serum, tissue homogenate).
-
Materials: C18 SPE cartridges, methanol, deionized water, hexane, ethyl acetate, internal standards (e.g., deuterated this compound).
-
Protocol:
-
Acidify the sample (e.g., plasma) to a pH of approximately 3.5.
-
Condition the C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the acidified sample onto the conditioned cartridge.
-
Wash the cartridge with water, followed by a water/ethanol mixture, and then hexane to remove polar lipids.
-
Elute this compound and other eicosanoids with ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a methanol/water mixture for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized.
-
3. Chiral Analysis (Optional)
-
Objective: To separate the 18R- and 18S- enantiomers of this compound, which may have different biological activities.
-
Methodology: Chiral chromatography using a chiral stationary phase column. This allows for the individual quantification of each enantiomer.
Functional Assays to Assess this compound Activity
1. Neutrophil Chemotaxis Assay
-
Objective: To evaluate the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
-
Principle: A Boyden chamber or a similar transwell system is used. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., LTB4 or fMLP) is placed in the lower chamber. The effect of this compound on the number of neutrophils that migrate to the lower chamber is quantified.
-
Protocol Outline:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.
-
Place the pre-incubated neutrophils in the upper chamber of a transwell plate.
-
Add a chemoattractant to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber, for example, by using a fluorescent dye and a plate reader.
-
2. Macrophage Efferocytosis Assay
-
Objective: To determine if this compound enhances the engulfment of apoptotic cells by macrophages.
-
Principle: Apoptotic cells (e.g., neutrophils or Jurkat T cells) are labeled with a fluorescent dye and co-cultured with macrophages. The effect of this compound on the percentage of macrophages that engulf the apoptotic cells is measured by flow cytometry or fluorescence microscopy.
-
Protocol Outline:
-
Culture and differentiate macrophages (e.g., from human monocytes or a cell line like THP-1).
-
Induce apoptosis in a target cell population (e.g., Jurkat cells) and label them with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome.
-
Treat macrophages with different concentrations of this compound or vehicle control.
-
Add the labeled apoptotic cells to the macrophage culture.
-
Incubate to allow for efferocytosis.
-
Quantify the uptake of apoptotic cells by macrophages using flow cytometry or by imaging and analyzing the fluorescent signal within the macrophages.
-
Signaling Pathways of this compound
The biological actions of this compound are mediated through its conversion to E-series resolvins and potentially through its own direct signaling pathways.
While the primary recognized role of this compound is as a precursor, evidence suggests it has direct biological effects. For instance, this compound has been shown to suppress the production of the pro-inflammatory cytokine IL-6 from cardiac fibroblasts, an effect not replicated by its downstream metabolites RvE1, RvE2, or RvE3 at the same concentrations. The G-protein coupled receptor GPR18 has been implicated as a potential receptor for some specialized pro-resolving mediators, and its activation is linked to pro-resolving cellular responses in immune cells like macrophages. The direct interaction of this compound with GPR18 or other receptors is an active area of investigation.
Conclusion: The Future of this compound as a Biomarker
This compound holds considerable promise as a biomarker for the resolution of inflammation. Its position as a precursor to potent resolvins and its own bioactivity place it at a critical juncture in the switch from a pro-inflammatory to a pro-resolving state. While further clinical validation is needed to establish its performance characteristics against established biomarkers, the detailed methodologies provided in this guide offer a framework for researchers to explore its potential. The continued investigation into the direct signaling pathways of this compound will further solidify its importance in the complex and dynamic process of inflammation resolution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Trans-myocardial omega-3 fatty acid gradient in coronary microvascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of 18-HEPE and EPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by 18-hydroxyeicosapentaenoic acid (18-HEPE) and its parent molecule, eicosapentaenoic acid (EPA). The information presented is based on available experimental data to assist researchers in understanding the distinct and overlapping biological activities of these two lipid mediators.
Introduction
Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid with well-documented anti-inflammatory properties. Its biological effects are mediated, in part, through its conversion to various metabolites, including this compound. While EPA's impact on gene expression has been extensively studied, recent research has begun to elucidate the specific roles of its derivatives. This guide focuses on the comparative effects of this compound and EPA on gene expression, particularly in the context of inflammation and fibrosis.
Comparative Gene Expression Analysis
Current research indicates that this compound and EPA can exert differential effects on gene expression, particularly in the context of pathological conditions such as cardiac remodeling. While comprehensive, genome-wide comparative transcriptomic data is still emerging, studies have identified key genes that are uniquely modulated by this compound.
A pivotal study investigating pressure overload-induced cardiac remodeling in a mouse model revealed that in vivo administration of this compound, but not the same dose of EPA, attenuated cardiac fibrosis and inflammation[1]. This suggests that this compound may be a more potent mediator of certain anti-inflammatory and anti-fibrotic effects than its precursor.
The following table summarizes the key differentially expressed genes identified in cardiac tissue following treatment with this compound or EPA in a model of cardiac overload.
| Gene | Full Name | Function | Effect of this compound | Effect of EPA (at the same dose) |
| Il-6 | Interleukin-6 | Pro-inflammatory cytokine | Attenuated increase[1] | No effect[1] |
| Ccl2 | Chemokine (C-C motif) ligand 2 | Monocyte chemoattractant | Attenuated increase[1] | No effect[1] |
| Tgfb1 | Transforming growth factor beta 1 | Pro-fibrotic cytokine | Attenuated increase | No effect |
| Nppa | Natriuretic peptide A | Cardiac stress marker | Attenuated increase | No effect |
| Col1a1 | Collagen type I alpha 1 chain | Extracellular matrix component | Attenuated increase | No effect |
| Cx3cl1 | Chemokine (C-X3-C motif) ligand 1 | Leukocyte adhesion and migration | Attenuated increase | No effect |
| Emr1 | EGF-like module containing, mucin-like, hormone receptor-like 1 (F4/80) | Macrophage marker | Attenuated increase | No effect |
Signaling Pathways
Both EPA and its metabolite this compound are known to modulate key signaling pathways involved in inflammation and cellular metabolism.
EPA Signaling
EPA exerts its broad anti-inflammatory effects by influencing multiple signaling pathways. Transcriptomic analyses have revealed that EPA can downregulate the expression of genes involved in immune responses in T cells. Key pathways modulated by EPA include:
-
PPARγ (Peroxisome Proliferator-Activated Receptor gamma): EPA is a ligand for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPARγ by EPA leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory genes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): EPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By doing so, EPA reduces the expression of numerous pro-inflammatory cytokines and chemokines.
-
AMPK (AMP-activated protein kinase): EPA can activate the AMPK pathway, which plays a role in cellular energy homeostasis and has been linked to improved endothelial function.
This compound Signaling
The specific signaling pathways through which this compound exerts its effects are an active area of research. The available data suggests that this compound's potent anti-inflammatory and anti-fibrotic actions are likely mediated by distinct signaling cascades or by a more targeted modulation of pathways also affected by EPA. The attenuation of pro-inflammatory and pro-fibrotic gene expression (e.g., Il-6, Ccl2, Tgfb1) points towards a strong regulation of inflammatory signaling in specific cell types like cardiac fibroblasts.
Experimental Protocols
The following provides a general methodology for comparing the gene expression profiles of this compound and EPA, based on protocols described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Appropriate cell lines should be selected based on the research question (e.g., macrophages like RAW264.7 or THP-1 for inflammation studies, cardiac fibroblasts for fibrosis studies, or endothelial cells for cardiovascular research).
-
Culture Conditions: Cells are cultured in standard media and conditions appropriate for the cell type.
-
Treatment: Cells are treated with desired concentrations of this compound and EPA. A vehicle control (e.g., ethanol or DMSO) should be included. Treatment duration can vary depending on the specific gene expression changes being investigated (e.g., 6 to 48 hours).
RNA Isolation and Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Gene Expression Profiling:
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of a small number of target genes.
-
Microarray or RNA-sequencing (RNA-seq): For a genome-wide analysis of gene expression changes. Commercial services or in-house facilities can be utilized for these analyses.
-
-
Data Analysis:
-
qRT-PCR: Relative gene expression is calculated using the delta-delta Ct method, with a housekeeping gene for normalization.
-
Microarray/RNA-seq: Bioinformatic analysis is performed to identify differentially expressed genes between the treatment groups and the control. This typically involves normalization, statistical testing, and pathway analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing gene expression profiles induced by this compound and EPA.
EPA to this compound Metabolic Pathway and Downstream Signaling
Caption: Metabolic conversion of EPA to this compound and its downstream effects.
Conclusion
The available evidence suggests that while both EPA and its metabolite this compound possess anti-inflammatory properties, this compound may exhibit more potent and specific effects, particularly in attenuating inflammation and fibrosis in certain pathological contexts. EPA's effects are broad, impacting multiple inflammatory and metabolic pathways, whereas this compound's actions, based on current data, appear more targeted towards specific pro-inflammatory and pro-fibrotic gene programs. Further genome-wide comparative studies are necessary to fully delineate the distinct transcriptomic signatures of these two important lipid mediators. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and EPA.
References
18-HEPE's Role in Disease Models: A Comparative Analysis
An Objective Guide for Researchers on the Anti-Inflammatory and Pro-Resolving Efficacy of 18-Hydroxyeicosapentaenoic Acid (18-HEPE)
18-Hydroxyeicosapentaenoic acid (this compound) is an omega-3 fatty acid-derived metabolite that plays a significant role as a precursor to the E-series resolvins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.[1][2] This guide provides a comparative analysis of this compound's validated roles in various preclinical disease models, offering quantitative data, experimental protocols, and pathway visualizations to support research and development professionals.
Comparative Efficacy in Inflammatory Disease Models
This compound has demonstrated significant therapeutic potential across multiple disease models, primarily by attenuating inflammation and promoting tissue repair. Its effects are often compared to a vehicle/control or other lipid mediators.
Key Findings from Preclinical Studies:
-
Cardiac Remodeling: In a murine model of pressure overload-induced cardiac remodeling, in vivo administration of this compound (5 µg every 3 days, intraperitoneal injection) was sufficient to reproduce the protective phenotype observed in fat-1 transgenic mice, which endogenously produce n-3 PUFAs.[3][4] This included resistance to inflammation, fibrosis, and subsequent cardiac dysfunction.[3] this compound was found to inhibit the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages.
-
Necrotizing Enterocolitis (NEC): In an experimental model of NEC, exogenous administration of this compound protected against intestinal injury. This effect was comparable to the protection seen in pups from dams fed an omega-3 rich fish oil diet, which was associated with elevated this compound levels in the distal ilea.
-
Peritonitis: In a zymosan-induced murine peritonitis model, the this compound-derived metabolite Resolvin E3 (RvE3) demonstrated potent anti-inflammatory action. At a dose of 10 ng/mouse, two isomers of RvE3 significantly blocked polymorphonuclear neutrophil (PMN) infiltration by 27.9% and 43.7%, respectively.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies, comparing the effects of this compound or its direct derivatives to control groups.
Table 1: Effect of this compound on Cardiac Fibroblast Activation
| Treatment Condition | IL-6 mRNA Expression (Relative to Vehicle) |
| Cardiac Fibroblasts + WT Macrophages | ~25-fold increase |
| Cardiac Fibroblasts + fat-1 Transgenic Macrophages | No significant increase |
| Cardiac Fibroblasts + this compound (10 nM) | Significant suppression of IL-6 |
Data adapted from studies on macrophage-mediated pro-inflammatory activation.
Table 2: Effect of Resolvin E3 (from this compound) on Neutrophil Infiltration in Peritonitis
| Treatment Group (10 ng/mouse) | PMN Infiltration Inhibition (%) vs. Control |
| RvE3 Isomer 1 (17,18R-diHEPE) | 27.9 ± 8.2% |
| RvE3 Isomer 2 (17,18S-diHEPE) | 43.7 ± 1.3% |
Data adapted from a zymosan-induced peritonitis model.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action and the experimental context is crucial for validating this compound's role.
Biosynthesis and Signaling Pathway of this compound
This compound is an intermediate in the biosynthesis of E-series resolvins. The pathway begins with the omega-3 fatty acid, eicosapentaenoic acid (EPA).
Caption: Biosynthesis of this compound from EPA and its subsequent conversion to Resolvin E1.
This pathway highlights the conversion of EPA to this compound by enzymes like aspirin-acetylated COX-2. Subsequently, this compound is released and taken up by leukocytes, where 5-lipoxygenase (5-LOX) converts it into potent pro-resolving molecules like Resolvin E1 (RvE1). RvE1 then binds to specific receptors to actively suppress inflammation and promote healing.
General Experimental Workflow for In Vivo Validation
The validation of this compound in animal models typically follows a standardized workflow to induce a disease state, administer treatment, and analyze outcomes.
References
- 1. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 2. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload-induced maladaptive cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
